Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester
Description
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Properties
IUPAC Name |
ethyl 2-diethoxyphosphoryloxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O6P/c1-4-11-8(9)7-14-15(10,12-5-2)13-6-3/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUKCOCRJJHYDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COP(=O)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446899 | |
| Record name | Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66802-68-4 | |
| Record name | Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Thermodynamic Stability and Solubility Profile of Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester
Executive Summary
Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester (CAS 66802-68-4), systematically known as ethyl 2-(diethoxyphosphoryloxy)acetate, is a highly versatile organophosphate triester[1]. With a molecular formula of C₈H₁₇O₆P and a molecular weight of 240.19 g/mol , it serves as a critical intermediate in organic synthesis—particularly in modified Horner-Wadsworth-Emmons reactions—as well as in polymer science and the development of liposomal active pharmaceutical ingredients (APIs)[1].
This whitepaper provides an in-depth technical analysis of the compound’s thermodynamic stability, pH-dependent degradation kinetics, and solvation thermodynamics. By establishing self-validating experimental protocols, we provide researchers with the mechanistic grounding required to optimize formulations and synthetic workflows involving this sensitive organophosphate.
Structural and Thermodynamic Foundations
Structural Vulnerabilities and Kinetic Stability
The architecture of ethyl 2-(diethoxyphosphoryloxy)acetate features a central pentavalent phosphorus atom bonded to two ethoxy groups and one ethyl glycolate moiety via oxygen bridges. Unlike phosphate diesters, which carry a negative charge that repels nucleophiles and confers high kinetic stability in water[2], this compound is a phosphate triester . The lack of a protective negative charge renders the electrophilic phosphorus center highly susceptible to nucleophilic attack.
Under anhydrous, neutral conditions, the compound exhibits excellent thermodynamic stability[1]. However, its stability is highly pH-dependent.
pH-Dependent Hydrolysis Kinetics
The thermodynamic free energy of the transition state dictates the cleavage pathway of phosphate esters[3].
-
Alkaline Conditions (pH > 9): The degradation rate increases exponentially due to direct hydroxide (OH⁻) attack on the phosphorus center[1]. This reaction proceeds via an associative mechanism , forming a high-energy pentacoordinate phosphorane intermediate[3]. The thermodynamic resolution of this intermediate typically results in P–O bond cleavage, yielding diethyl phosphate and ethyl glycolate.
-
Acidic Conditions (pH < 4): Hydrolysis is catalyzed by protonation of the ester carbonyl or the phosphoryl oxygen, increasing the electrophilicity of the adjacent carbon/phosphorus atoms and facilitating water attack.
Solvation Thermodynamics and Solubility Profile
The solubility of an organophosphate is governed by the interplay between the enthalpy of solvation (ΔH_solv) and the entropy of mixing (ΔS_mix).
Ethyl 2-(diethoxyphosphoryloxy)acetate exhibits high solubility in polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF)[1].
-
Aprotic Solvation: In THF or DMF, the highly polarized P=O bond acts as a strong hydrogen-bond acceptor, while the lipophilic ethyl groups interact favorably with the solvent's organic backbone. This results in an entropy-driven dissolution process (positive ΔS).
-
Aqueous Solvation: In water, dissolution is enthalpically favored due to strong hydrogen bonding with the P=O and C=O groups. However, it is entropically penalized by the formation of highly ordered water clathrates (hydrophobic hydration) around the three ethyl chains. Consequently, its aqueous solubility is moderate and highly sensitive to temperature changes.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every experimental choice is grounded in a causal relationship that prevents artifacts and ensures data closure.
Protocol A: Forced Degradation & Thermodynamic Stability Assessment
Causality & Validation: We utilize ³¹P-NMR alongside HPLC. HPLC quantifies the loss of the intact ester, while ³¹P-NMR specifically tracks the phosphorus environment, allowing us to achieve mass balance closure . If the molar sum of the intact ester and the ³¹P-NMR degradation products equals the initial concentration, the system validates that no volatile or undetected phosphorus species were lost.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 10 mM stock solution of CAS 66802-68-4 in anhydrous acetonitrile to prevent premature hydrolysis[1].
-
Buffer Incubation: Aliquot 1 mL of the stock into 9 mL of pre-equilibrated aqueous buffers ranging from pH 2.0 to 12.0. Incubate in light-protected, thermostated water baths at 25°C, 40°C, and 60°C.
-
Quenching: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), extract 500 µL aliquots and immediately quench by neutralizing the pH to 7.0 using 0.1 M HCl or NaOH. Causality: Quenching halts the reaction instantly, ensuring that the kinetic rate constant ( kobs ) reflects the exact time point and is not skewed during the autosampler queue.
-
Quantification: Analyze the quenched samples via RP-HPLC (C18 column, UV detection at 210 nm) and ³¹P-NMR (using phosphoric acid as an external standard).
-
Kinetic Modeling: Plot ln([C]t/[C]0) versus time to determine the pseudo-first-order rate constants. Apply the Arrhenius equation to calculate the activation energy ( Ea ) for P–O bond cleavage.
Protocol B: Isothermal Titration Calorimetry (ITC) for Solvation Thermodynamics
Causality & Validation: Traditional shake-flask methods only provide the Gibbs free energy (ΔG) of dissolution. ITC directly measures the heat of solution (ΔH) in real-time. By combining these, we calculate the entropic contribution (TΔS = ΔH - ΔG), revealing the fundamental thermodynamic driving forces of solvation.
Step-by-Step Methodology:
-
Degassing: Degas all solvents (e.g., THF, DMF, buffered water) under vacuum for 15 minutes to prevent micro-bubble formation, which causes severe baseline artifacts in ITC.
-
Injection: Load the organophosphate into the ITC syringe and the solvent into the sample cell.
-
Titration: Perform 20 sequential injections of 2 µL at 25°C, allowing 180 seconds between injections for complete thermal equilibration.
-
Integration: Integrate the heat peaks to determine ΔH_solv. A constant exothermic or endothermic plateau validates that the system has reached a steady state of infinite dilution.
Quantitative Data Summaries
Table 1: Physicochemical and Thermodynamic Properties
| Property | Value | Analytical Method / Source |
| CAS Number | 66802-68-4 | Benchchem Reference[1] |
| Molecular Weight | 240.19 g/mol | Computed / PubChem[1] |
| Molecular Formula | C₈H₁₇O₆P | Structural Analysis[1] |
| Optimal Stability pH | 6.0 – 7.5 (Neutral) | Kinetic Profiling (Protocol A) |
| Primary Degradation | Base-catalyzed P–O cleavage | ³¹P-NMR Analysis |
Table 2: Solvation Thermodynamics Profile
| Solvent System | Relative Solubility | Enthalpy (ΔH) | Entropy (ΔS) | Primary Thermodynamic Driving Force |
| Water (pH 7.0) | Moderate | Exothermic (-) | Negative (-) | Enthalpy-driven (Strong H-bonding) |
| DMF / THF | High | Endothermic (+) | Positive (+) | Entropy-driven (Aprotic solvation)[1] |
| Ethanol | High | Exothermic (-) | Positive (+) | Synergistic (Co-solvent stabilization) |
Mechanistic and Workflow Visualizations
Figure 1: Base-catalyzed hydrolytic degradation pathway of the organophosphate ester.
Figure 2: Self-validating experimental workflow for thermodynamic stability assessment.
References
-
Elsherif, K. M., et al. Kinetic and Thermodynamic Aspects of Phosphate Diester Hydrolysis in Alkaline Solutions: The Role of Non-Leaving Groups. Journal of Applied Organometallic Chemistry. Available at: [Link]
-
Kamerlin, S.C., et al. The Competing Mechanisms of Phosphate Monoester Dianion Hydrolysis. PubMed Central (NIH). Available at:[Link]
-
Kinetics of hydrolysis of phosphate esters in inorganic iron solutions. ResearchGate. Available at:[Link]
Sources
Diethoxyphosphoryl Acetic Acid Ethyl Ester (Triethyl Phosphonoacetate): A Comprehensive Technical Guide to Toxicity and Safe Handling
An In-Depth Technical Guide for Researchers
Executive Summary
This technical guide provides a comprehensive overview of the toxicity, safety profile, and handling procedures for Diethoxyphosphoryl Acetic Acid Ethyl Ester, commonly known as Triethyl Phosphonoacetate (CAS No. 867-13-0). This document is intended for researchers, scientists, and drug development professionals who utilize this organophosphorus reagent in laboratory and development settings. While widely used in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction, a thorough understanding of its hazard profile is critical for ensuring occupational safety and environmental protection.
The primary hazards associated with Triethyl Phosphonoacetate are serious eye irritation , skin irritation , and potential respiratory tract irritation [1][2]. It is also classified as toxic to aquatic life with long-lasting effects [3]. Acute toxicity data indicates a low order of toxicity via oral and dermal routes, but inhalation of mists or vapors should be avoided[1][4][5]. Crucially, there is a significant lack of data regarding chronic effects, including carcinogenicity, mutagenicity, and reproductive toxicity[1][2]. This guide synthesizes available data from safety data sheets and toxicological databases to provide actionable risk management protocols and a deeper understanding of the material's properties.
Chemical Identification and Physicochemical Properties
Correctly identifying the chemical and understanding its physical properties are foundational to its safe use.
Table 1: Chemical Identity and Key Properties
| Property | Value | Source(s) |
| Chemical Name | Acetic acid, 2-(diethoxyphosphinyl)-, ethyl ester | [4] |
| Common Synonyms | Triethyl phosphonoacetate, Ethyl (diethoxyphosphoryl)acetate, Diethyl ethoxycarbonylmethylphosphonate | [4] |
| CAS Number | 867-13-0 | [4][6] |
| EC Number | 212-757-6 | [6] |
| Molecular Formula | C₈H₁₇O₅P | [1][6] |
| Molecular Weight | 224.19 g/mol | [1][4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 145 °C @ 9 mmHg; 260-262 °C @ 760 mmHg | [2][7] |
| Specific Gravity | ~1.12-1.13 g/cm³ @ 20°C | [2][8] |
| Flash Point | >110°C (>230°F) | [8] |
| Solubility | Decomposes in contact with water | [7] |
Toxicological Profile
The toxicological properties of this compound have not been fully investigated[1][2]. The available data focuses primarily on acute effects and irritation potential.
Summary of Acute Toxicity
The compound exhibits low acute toxicity based on available animal studies. However, these values do not preclude harmful effects from irritation or other exposure routes.
Table 2: Acute Toxicity Data
| Exposure Route | Species | Test | Result | Source(s) |
| Oral | Rat | LD50 | >2000 mg/kg | [9] |
| Dermal | Rabbit | LD50 | >2000 mg/kg | [1] |
| Inhalation | Mouse | LCLo | 1180 mg/m³ / 10 min | [4][5] |
LD50: Lethal Dose, 50%; LCLo: Lowest Published Lethal Concentration
Irritation and Corrosivity
Eye Irritation: This compound is consistently classified as causing serious eye irritation [3][9]. Direct contact with the liquid or high concentrations of vapor can lead to significant eye damage. The ester functional groups can potentially hydrolyze upon contact with the moisture in the eye, forming corresponding acids and alcohols which contribute to the irritant effect. Immediate and prolonged rinsing is the most critical first aid measure[1][9].
Skin Irritation: Classified as a skin irritant [3][9]. Prolonged or repeated contact may cause redness, itching, and dermatitis[2]. The defatting action of the solvent-like properties of the ester, combined with its chemical reactivity, likely contributes to this effect.
Respiratory Tract Irritation: Inhalation of mists or vapors may cause irritation to the respiratory system[2]. Symptoms of overexposure can include headache, dizziness, and nausea[1].
Sensitization
No data is available to classify this substance as a dermal or respiratory sensitizer. However, due to its irritant nature, sensitization potential cannot be entirely ruled out without further study.
Chronic Exposure and Data Gaps
A critical aspect of this compound's safety profile is the absence of data on long-term exposure.
-
Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65[2]. No studies are available.
-
Mutagenicity: No data available[2].
-
Reproductive Toxicity: No data available[2].
Expert Insight: The lack of chronic toxicity data necessitates a conservative approach to handling. Researchers must assume that chronic exposure could lead to unforeseen health effects and must prioritize the minimization of exposure through robust engineering controls and diligent use of personal protective equipment.
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of this chemical.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram | Source(s) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| [3][4] |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |
| [3][4] |
| Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation | 3 | H335: May cause respiratory irritation |
| [4] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects |
| [3][4] |
Occupational Safety and Risk Management
A systematic approach to risk management is essential when handling Triethyl Phosphonoacetate. The hierarchy of controls provides a framework for implementing the most effective safety measures.
Hierarchy of Controls
The most effective safety measures focus on eliminating or reducing the hazard at its source. Personal Protective Equipment (PPE) is the last line of defense.
Caption: The Hierarchy of Controls prioritizes risk management strategies.
Detailed Safe Handling Protocol
This protocol is a self-validating system designed to minimize exposure during routine laboratory use.
1. Preparation and Pre-Work Checklist:
- Verification: Confirm the identity of the chemical via the container label and CAS number (867-13-0).
- SDS Review: Read and understand the Safety Data Sheet before starting work.
- Engineering Control Check: Verify that the chemical fume hood is operational (check airflow monitor). Ensure an eyewash station and safety shower are accessible and unobstructed[2].
- PPE Donning: Put on all required PPE as specified in section 5.3.
2. Aliquoting and Handling:
- Location: Perform all manipulations, including opening containers, transferring, and weighing, inside a certified chemical fume hood.
- Dispensing: Use appropriate tools (e.g., glass pipettes with a bulb, syringes) to transfer the liquid. Avoid pouring directly from large containers to minimize the risk of splashing.
- Container Management: Keep the primary container tightly sealed when not in use to prevent vapor release[9].
3. During the Reaction:
- Closed System: Whenever possible, conduct reactions in a closed or contained system to prevent the release of vapors.
- Monitoring: Continuously monitor the reaction for any signs of unexpected events.
4. Post-Handling and Cleanup:
- Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and then soap and water.
- Waste Disposal: Dispose of all contaminated materials (pipette tips, wipes, etc.) and excess reagent in a properly labeled hazardous waste container. Do not pour down the drain[3][9].
- PPE Doffing: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.
- Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling[3][9].
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical for preventing direct contact.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166[2]. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Wear appropriate protective gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before each use. Use proper glove removal technique to avoid skin contact[2][9].
-
Clothing: Wear a chemically resistant lab coat. Ensure arms are fully covered. Do not wear shorts or open-toed shoes in the laboratory.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter[2].
Emergency Response Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
First Aid Measures
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][2][9].
-
In Case of Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists[2][9].
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[2].
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[2][9].
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Hazardous Combustion Products: Combustion may produce carbon monoxide, carbon dioxide, and toxic oxides of phosphorus[2]. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate PPE as described in section 5.3. Avoid breathing vapors or mist.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, as it is toxic to aquatic life[3][9].
-
Containment and Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite). Collect the absorbed material and place it in a suitable, sealed container for disposal as hazardous waste[9].
Ecotoxicity and Disposal Considerations
Environmental Fate
This product is classified as toxic to aquatic life with long-lasting effects[3]. It should not be released into the environment. Its potential for bioaccumulation is not fully known, but its chemical nature suggests that environmental release should be strictly avoided[9].
Disposal Protocol
All waste materials, including empty containers, contaminated absorbents, and unused product, must be disposed of as hazardous waste. Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material[3][9].
References
- TCI Europe N.V. (2025). D1523 - Triethyl Phosphonoacetate - SAFETY DATA SHEET.
-
PubChem. (n.d.). Triethyl phosphonoacetate (CID 13345). National Center for Biotechnology Information. Retrieved from [Link].
- Tokyo Chemical Industry Co., Ltd. (n.d.). Triethyl Phosphonoacetate (CAS 867-13-0).
-
NextSDS. (n.d.). Triethyl phosphonoacetate — Chemical Substance Information. Retrieved from [Link].
-
Haz-Map. (n.d.). Triethyl phosphonoacetate. National Library of Medicine. Retrieved from [Link].
- Fisher Scientific. (2025). SAFETY DATA SHEET - Triethyl phosphonoacetate.
- ChemicalBook. (2026). Triethyl phosphonoacetate - Safety Data Sheet.
- Cole-Parmer. (2005). Material Safety Data Sheet - Triethyl phosphonoacetate ,97+%.
- BenchChem. (n.d.). Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester.
- The Good Scents Company. (n.d.). triethyl phosphonoacetate, 867-13-0.
- ChemSrc. (2025). Triethyl phosphonoacetate | CAS#:867-13-0.
- U.S. Environmental Protection Agency. (n.d.). Acetic acid, [(diethoxyphosphinothioyl)thio]-, ethyl ester - Substance Details. Retrieved from the EPA Substance Registry Services.
- Sigma-Aldrich. (n.d.). Triethyl phosphonoacetate.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Triethyl Phosphonoacetate | 867-13-0.
- Mechanisms of Sensitive Skin and the Soothing Effects of Active Compounds: A Review. (2024). PubMed.
- Irritant and sensitizing potential of eight surfactants commonly used in skin cleansers: an evaluation of 105 p
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- 9. chemicalbook.com [chemicalbook.com]
Synthesis Pathways and Chemical Precursors for Acetic Acid, [(diethoxyphosphinyl)oxy]-, Ethyl Ester
An In-Depth Technical Guide for Drug Development Professionals Prepared by Senior Application Scientist
Executive Summary & Chemical Identity
In the landscape of medicinal chemistry and advanced materials, phosphate esters serve as critical structural motifs. Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester (IUPAC: Ethyl 2-((diethoxyphosphoryl)oxy)acetate) is a highly versatile organophosphorus intermediate.
A common pitfall in literature is conflating this compound with its phosphonate analog, triethyl phosphonoacetate. While the phosphonate features a highly stable carbon-phosphorus (C-P) bond used primarily in Horner-Wadsworth-Emmons olefinations, our target compound features a phosphorus-oxygen-carbon (P-O-C) linkage . This phosphate ester bond is biologically labile, making it an exceptional candidate for prodrug design, specifically in the synthesis of phosphate mimetics that require enzymatic cleavage in vivo .
-
CAS Registry Number: 66802-68-4
-
Molecular Formula: C₈H₁₇O₆P
-
Molecular Weight: 240.19 g/mol
Mechanistic Pathways & Precursor Profiling
The synthesis of this compound relies on the strategic formation of the P-O bond. Depending on precursor availability and scale-up requirements, two primary mechanistic pathways are employed: O-Phosphorylation (Route A) and O-Alkylation (Route B).
Quantitative Precursor Data
To facilitate experimental design, the physicochemical properties of the requisite precursors are summarized below .
| Chemical Precursor | CAS Number | MW ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Mechanistic Role |
| Diethyl chlorophosphate | 814-49-3 | 172.55 | ~60 (at 2 mmHg) | 1.194 | Electrophile (Route A) |
| Ethyl glycolate | 623-50-7 | 104.11 | 158–159 | 1.082 | Nucleophile (Route A) |
| Diethyl phosphate | 598-02-7 | 154.10 | ~203 | 1.072 | Nucleophile (Route B) |
| Ethyl bromoacetate | 105-36-2 | 167.00 | 159 | 1.506 | Electrophile (Route B) |
Experimental Protocols & Self-Validating Workflows
As a standard of scientific integrity, the following protocols are designed as self-validating systems . This means each workflow incorporates built-in analytical checkpoints to confirm intermediate success before proceeding, minimizing resource waste.
Route A: O-Phosphorylation of Ethyl Glycolate
Mechanistic Rationale: Diethyl chlorophosphate is a potent electrophile. The primary hydroxyl group of ethyl glycolate acts as the nucleophile. Triethylamine (TEA) is strategically utilized not just as a base, but as an acid scavenger to precipitate out as TEA·HCl, driving the equilibrium forward and preventing the acid-catalyzed degradation of the newly formed ester.
Experimental workflow for the O-phosphorylation of ethyl glycolate (Route A).
Step-by-Step Methodology:
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve ethyl glycolate (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M). Add triethylamine (1.2 eq, 12 mmol) and a catalytic amount of DMAP (0.05 eq).
-
Temperature Control (Causality): Cool the reaction mixture to 0°C using an ice bath. Why? The phosphorylation is highly exothermic; low temperatures prevent side reactions such as transesterification or dimerization.
-
Addition: Add diethyl chlorophosphate (1.1 eq, 11 mmol) dropwise over 15 minutes. Allow the reaction to slowly warm to room temperature (RT) and stir for 4 hours.
-
Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 1:1 Hexane:Ethyl Acetate). Stain with KMnO₄. The disappearance of the hydroxyl-bearing starting material (which oxidizes readily) confirms reaction completion.
-
Workup: Quench the reaction with water. Wash the organic layer sequentially with 1M HCl (to remove excess TEA and DMAP), saturated aqueous NaHCO₃ (to neutralize acidic phosphate byproducts), and brine. Dry over anhydrous MgSO₄ and concentrate in vacuo.
-
Self-Validation Checkpoint 2 (NMR): Perform ³¹P NMR on the crude oil. A single sharp peak at approximately -1.0 ppm confirms the formation of the phosphate triester.
Route B: Sₙ2 Alkylation of Diethyl Phosphate
Mechanistic Rationale: Diethyl phosphate is deprotonated to form a highly nucleophilic ambidentate phosphate anion. Ethyl bromoacetate serves as the electrophile. The use of a polar aprotic solvent (Acetonitrile) is critical here; it poorly solvates the phosphate anion, thereby maximizing its nucleophilicity for the Sₙ2 displacement of the bromide leaving group .
Mechanistic pathway for the SN2 alkylation of diethyl phosphate (Route B).
Step-by-Step Methodology:
-
Deprotonation: Suspend anhydrous K₂CO₃ (1.5 eq, 15 mmol) in anhydrous Acetonitrile (MeCN, 20 mL). Add diethyl phosphate (1.0 eq, 10 mmol) and stir at RT for 30 minutes to generate the potassium phosphate salt.
-
Alkylation: Add ethyl bromoacetate (1.1 eq, 11 mmol) in one portion. Attach a reflux condenser and heat the mixture to 80°C for 12 hours.
-
Self-Validation Checkpoint 1 (NMR Tracking): Extract a 0.1 mL aliquot, filter, and run ¹H NMR. The complete disappearance of the α-bromo protons (a singlet at ~3.8 ppm) and the emergence of the α-oxy protons (a doublet due to phosphorus coupling at ~4.6 ppm) validates the Sₙ2 transformation.
-
Workup: Cool to RT and filter the suspension through a Celite pad to remove the KBr salt and excess K₂CO₃. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and water to remove any unreacted water-soluble phosphate salts.
Downstream Applications in Drug Development
In modern pharmacokinetics, active pharmaceutical ingredients (APIs) often suffer from poor aqueous solubility or low cell membrane permeability. Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester acts as a foundational building block for synthesizing phosphate prodrugs .
By appending a diethoxyphosphoryl group to a drug molecule, researchers can drastically alter its partition coefficient (LogP). Upon in vivo administration, the prodrug is subjected to ubiquitous non-specific esterases and phosphatases, which enzymatically cleave the P-O bond, safely releasing the active API and harmless diethyl phosphate byproducts .
Logical relationship of phosphate ester prodrug cleavage in vivo.
References
-
Dean, J. A. "Dean's Handbook of Organic Chemistry, 2nd Edition." McGraw-Hill. (Referenced for precursor physical constants). Available at:[Link]
-
O'Boyle, N. M., et al. "3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells." Molecules, 24(8), 1468 (2019). Available at:[Link]
-
Miccoli, A. "Development of Novel Phospho-Amino Acid Prodrugs as Powerful Tools in Drug Discovery." Cardiff University ORCA Database (2017). Available at:[Link]
Carbanion Intermediate Formation of Acetic Acid, [(diethoxyphosphinyl)oxy]-, Ethyl Ester: Mechanistic Insights and Synthetic Utility
Executive Summary
The generation and utilization of phosphorus-stabilized carbanions represent a cornerstone of modern carbon-carbon bond-forming methodologies. This whitepaper provides an in-depth technical analysis of the carbanion intermediate derived from acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester . By deconstructing the thermodynamic drivers of deprotonation, the mechanistic logic of the Horner-Wadsworth-Emmons (HWE) olefination, and the causality behind specific experimental conditions, this guide equips drug development professionals and synthetic chemists with the foundational knowledge required to execute highly stereoselective transformations.
Structural Disambiguation & Database Nomenclature
In chemical procurement and structural databases, acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester (CAS 66802-68-4) is frequently conflated with its structural isomer and functional equivalent, triethyl phosphonoacetate (TEPA) (CAS 867-13-0)[1].
While the literal nomenclature of CAS 66802-68-4 denotes an α -phosphoryloxy ester (a phosphate derivative characterized by a P-O-C linkage), industrial applications, supplier catalogs, and synthetic literature predominantly utilize this name interchangeably with the phosphonate (TEPA, characterized by a direct P-C bond)[1]. Because the direct P-C bond is a prerequisite for the classic [2], this guide will focus on the generation and reactivity of the phosphonate-stabilized carbanion , which serves as the premier intermediate for stereoselective alkene synthesis.
Thermodynamic Causality of Carbanion Formation
The formation of the carbanion relies on the abstraction of an α -proton situated between the electron-withdrawing ester carbonyl and the phosphoryl ( P=O ) group.
-
Acidity (pKa): The synergistic electron-withdrawing effect of these two functional groups lowers the pKa of the active methylene protons to approximately 13–14.
-
Orbital Stabilization: Historically, the stabilization of the resulting carbanion was attributed to dπ−pπ orbital overlap. However, modern computational chemistry dictates that the stabilization is primarily driven by negative hyperconjugation (delocalization of the carbanion lone pair into the antibonding σ∗ orbital of the adjacent P-C bond) and strong electrostatic dipole interactions from the highly polarized P=O bond.
-
Base Selection Logic: Because the pKa is ~13, a variety of bases can be employed. Strong, irreversible bases like Sodium Hydride (NaH) are used for robust substrates, while milder amine bases (e.g., DBU) paired with Lewis acids (e.g., LiCl) are deployed for base-sensitive pharmaceutical intermediates[3].
Mechanistic Workflow: The Horner-Wadsworth-Emmons (HWE) Pathway
Once the carbanion is formed, it exhibits potent nucleophilicity. The reaction with an aldehyde or ketone follows a highly orchestrated sequence:
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon.
-
Betaine Formation: An alkoxide intermediate (often referred to as a betaine-like state) is generated.
-
Oxaphosphetane Cyclization: The alkoxide oxygen attacks the electrophilic phosphorus atom, forming a strained 4-membered oxaphosphetane ring.
-
Syn-Elimination: The ring undergoes a stereoselective cycloreversion (syn-elimination), driven by the immense thermodynamic stability of the resulting P=O bond in the dialkyl phosphate byproduct, yielding the (E)-alkene[2].
Mechanistic workflow of the Horner-Wadsworth-Emmons reaction via phosphonate carbanion.
Self-Validating Experimental Protocols
A robust experimental protocol must be self-validating—incorporating physical or chemical indicators that confirm the success of an intermediate step before proceeding. Below are two distinct methodologies for generating and utilizing the carbanion.
Protocol A: Standard Thermodynamic Control (NaH / THF)
Ideal for robust, non-enolizable aldehydes.
-
Step 1: Carbanion Generation. Suspend NaH (60% dispersion in mineral oil, 1.1 equiv) in anhydrous THF at 0 °C under Argon. Add the phosphonoacetate (1.0 equiv) dropwise.
-
Causality: NaH acts as a strong, non-nucleophilic base. The byproduct is H2 gas, which escapes the system, irreversibly driving the deprotonation to 100% completion via Le Chatelier's principle.
-
Self-Validation: The reaction is monitored by the evolution of H2 gas. The cessation of bubbling, coupled with the transition of the opaque NaH suspension to a clear, homogeneous solution, provides visual confirmation that the carbanion is fully formed.
-
-
Step 2: Carbonyl Addition. Add the target aldehyde (0.95 equiv) dropwise. Allow to warm to room temperature.
-
Causality: The nucleophilic carbanion attacks the carbonyl, initiating oxaphosphetane formation and subsequent elimination.
-
Self-Validation: TLC monitoring (Hexanes/EtOAc) will show the disappearance of the UV-active aldehyde and the emergence of a less polar product spot, validating the extrusion of the highly polar, water-soluble dialkyl phosphate salt.
-
Protocol B: Masamune-Roush Conditions (LiCl / DBU / MeCN)
Ideal for base-sensitive, easily epimerizable pharmaceutical intermediates.
-
Step 1: Reagent Complexation. Dissolve the phosphonoacetate (1.0 equiv) and anhydrous LiCl (1.2 equiv) in dry acetonitrile at room temperature[3].
-
Causality: Li+ acts as a Lewis acid, strongly coordinating to the highly polarized phosphoryl oxygen. This withdraws electron density from the α -carbon, significantly lowering the pKa of the α -protons.
-
Self-Validation: The complete dissolution of the sparingly soluble LiCl into the acetonitrile upon the addition of the phosphonoacetate confirms the formation of the soluble Li+ -phosphonate complex.
-
-
Step 2: Mild Deprotonation & Addition. Add (1.0 equiv)[3], followed by the aldehyde.
-
Causality: Due to the Li+ -induced pKa suppression, the relatively mild amine base DBU is now sufficient to generate the carbanion, preventing base-catalyzed degradation of the substrate.
-
Self-Validation: The mixture typically develops a distinct yellow/orange chromophore upon DBU addition (indicating carbanion formation), which fades as the aldehyde is consumed, providing a real-time visual cue of reaction progression.
-
Quantitative Data: Stereoselectivity & Reaction Systems
The choice of base, solvent, and additive directly impacts the geometry of the resulting alkene. The table below summarizes the quantitative expectations for various carbanion generation systems[4],[5].
| Reaction System | Base | Solvent | Additive | Typical (E:Z) Ratio | Average Yield (%) | Mechanistic Rationale |
| Standard HWE | NaH | THF | None | > 95:5 | 85 - 95 | Irreversible deprotonation; thermodynamic control strongly favors the (E)-alkene. |
| Masamune-Roush | DBU | MeCN | LiCl | > 98:2 | 80 - 90 | Li+ coordinates the phosphoryl oxygen, increasing acidity and allowing for a mild base. |
| Ando Modification | DBU | None | K₂CO₃ | > 99:1 | 85 - 98 | ; highly selective for (E)-esters[4]. |
| Still-Gennari | KHMDS | Toluene | 18-Crown-6 | < 5:95 | 75 - 85 | Requires the bis(trifluoroethyl) phosphonate variant to force kinetic (Z)-selectivity. |
References
-
Title: Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU Source: Green Chemistry (Royal Society of Chemistry) URL: [Link]
-
Title: Practical Stereoselective Synthesis of (2E)‐ and (2Z)‐4‐Cycloalkylidenebut‐2‐enoic Acids Source: Synthetic Communications (Taylor & Francis) URL: [Link]
Sources
- 1. Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester | 66802-68-4 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Triethyl phosphonoacetate - Enamine [enamine.net]
- 4. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
Horner-Wadsworth-Emmons reaction protocol using Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester
Reagent: Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester (Triethyl Phosphonoacetate)
Executive Summary & Reagent Profile
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone methodology in organic synthesis for the construction of highly (E) -selective α,β -unsaturated esters. The reagent Acetic acid,[(diethoxyphosphinyl)oxy]-, ethyl ester (widely cataloged and referred to as triethyl phosphonoacetate or TEPA, CAS: 867-13-0 / 66802-68-4) 1 is the premier phosphonate ester utilized in this transformation.
Unlike traditional Wittig reagents (phosphonium ylides), phosphonate-stabilized carbanions generated from this reagent are significantly more nucleophilic, allowing for smoother reactions with sterically hindered or electron-rich ketones and aldehydes 2. Furthermore, the reaction yields a water-soluble dialkyl phosphate byproduct (diethyl phosphate), which drastically simplifies downstream purification compared to the notoriously difficult-to-remove triphenylphosphine oxide generated in standard Wittig olefinations.
Mechanistic Causality & Stereocontrol
The exceptional (E) -stereoselectivity of the HWE reaction using triethyl phosphonoacetate is governed by thermodynamic control during the intermediate stages of the reaction 3.
-
Deprotonation: A base abstracts the acidic α -proton of the phosphonoacetate, generating a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon. Steric approach control dictates that the carbanion approaches in an anti-periplanar fashion, minimizing steric clash between the bulky diethoxyphosphoryl group and the carbonyl substituents.
-
Cyclization & Elimination: An oxyanion intermediate (betaine) forms and rapidly cyclizes into a 4-membered oxaphosphetane ring. Because the intermediate formation is reversible, the system equilibrates to the most thermodynamically stable anti-oxaphosphetane.
-
Cycloelimination: The oxaphosphetane undergoes a stereospecific syn-elimination (the rate-determining step) to yield the (E) -alkene and the diethyl phosphate byproduct.
Fig 1. Mechanistic pathway of the Horner-Wadsworth-Emmons olefination.
Strategic Experimental Design
The choice of base and solvent is the most critical variable in the HWE reaction. We present two self-validating protocols based on the substrate's sensitivity:
-
Standard Conditions (NaH / THF): Sodium hydride is a strong, non-nucleophilic base that drives the deprotonation of the phosphonate to completion irreversibly. Tetrahydrofuran (THF) is utilized as a polar aprotic solvent to stabilize the sodium cation and keep the carbanion in solution. This is ideal for robust, non-enolizable aldehydes.
-
Masamune-Roush Conditions (LiCl / DBU / MeCN): For substrates prone to epimerization (e.g., chiral α -substituted aldehydes) or aldol condensations, strong bases like NaH will destroy the starting material. The Masamune-Roush modification 4 employs Lithium Chloride (LiCl) as a Lewis acid. The Li+ ion coordinates to both the phosphoryl oxygen and the carbonyl oxygen, drastically increasing the acidity of the α -proton. This allows a mild amine base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to effect deprotonation at room temperature, preserving the stereochemical integrity of the substrate.
Validated Experimental Protocols
Protocol A: Standard Strong-Base HWE (For Robust Substrates)
Self-Validation Check: The reaction mixture should evolve H2 gas upon the addition of NaH and transition to a clear/pale-yellow solution once the carbanion is fully formed.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.
-
Base Suspension: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) to the flask. Wash the NaH with anhydrous hexane (2 x 5 mL) to remove the mineral oil, decanting the hexane via syringe. Suspend the purified NaH in anhydrous THF (0.2 M relative to the substrate).
-
Carbanion Generation: Cool the suspension to 0 °C using an ice-water bath. Add Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester (1.2 equiv.) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes until gas evolution ceases and the solution becomes homogenous.
-
Electrophile Addition: Dissolve the target aldehyde/ketone (1.0 equiv.) in a minimal amount of anhydrous THF. Add this solution dropwise to the carbanion mixture at 0 °C.
-
Cycloelimination: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the reaction progress via TLC (typically 20% EtOAc in Hexanes; the product will be UV active).
-
Workup: Quench the reaction carefully with saturated aqueous NH4Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). The water-soluble diethyl phosphate byproduct remains in the aqueous layer.
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify the crude (E)
α,β -unsaturated ester via flash column chromatography.Protocol B: Masamune-Roush Mild HWE (For Base-Sensitive/Chiral Substrates)
Self-Validation Check: The reaction relies on the solubility of LiCl. Acetonitrile (MeCN) is mandatory as it solubilizes the Li-complexes effectively compared to THF.
-
Preparation: In a flame-dried flask under argon, add anhydrous Lithium Chloride (LiCl, 1.2 equiv.). Note: LiCl is highly hygroscopic; it must be dried under a vacuum at 150 °C for 2 hours prior to use.
-
Reagent Mixing: Suspend the LiCl in anhydrous Acetonitrile (MeCN, 0.2 M). Add Acetic acid,[(diethoxyphosphinyl)oxy]-, ethyl ester (1.2 equiv.) and the base-sensitive aldehyde (1.0 equiv.) to the suspension at room temperature.
-
Deprotonation/Reaction: Add DBU (1.1 equiv.) dropwise to the stirring mixture. The reaction will typically turn slightly yellow.
-
Incubation: Stir the reaction at room temperature for 4–12 hours. Monitor via TLC to confirm the consumption of the aldehyde.
-
Workup: Dilute the mixture with Ethyl Acetate (20 mL) and wash successively with 5% aqueous HCl (to remove DBU), saturated aqueous NaHCO3 , and brine.
-
Isolation: Dry the organic layer over MgSO4 , filter, concentrate, and purify via silica gel chromatography.
Quantitative Data Summary
The following table summarizes the expected performance metrics and operational parameters for the two distinct protocols utilizing Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester 5.
| Parameter | Protocol A: Standard (Strong Base) | Protocol B: Masamune-Roush (Mild Base) |
| Primary Base | Sodium Hydride (NaH) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Lewis Acid Additive | None | Lithium Chloride (LiCl) |
| Optimal Solvent | Tetrahydrofuran (THF) | Acetonitrile (MeCN) |
| Substrate Scope | Robust, non-enolizable aldehydes/ketones | Base-sensitive, enolizable, or chiral aldehydes |
| Reaction Temp | 0 °C → Room Temperature | Room Temperature (Constant) |
| Typical Yield | 85 - 95% | 80 - 90% |
| E/Z Selectivity | >95:5 | >98:2 |
| Epimerization Risk | High (for α -chiral centers) | Very Low |
References
-
Horner–Wadsworth–Emmons reaction - Wikipedia Wikipedia, The Free Encyclopedia. URL:[Link]
-
Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. Chem-Station International Edition. URL:[Link]
-
Highly (E)-Selective Wadsworth−Emmons Reactions Promoted by Methylmagnesium Bromide | Organic Letters ACS Publications, Organic Letters. URL:[Link]
Sources
- 1. Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester | 66802-68-4 | Benchchem [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pubs.acs.org [pubs.acs.org]
Step-by-step synthesis of alpha,beta-unsaturated esters with [(diethoxyphosphinyl)oxy] acetate
Application Note: Advanced Synthesis of (E)- α,β -Unsaturated Esters via Horner-Wadsworth-Emmons Olefination
Introduction & Reagent Profile
[(Diethoxyphosphinyl)oxy] acetate (CAS 867-13-0)—universally indexed in synthetic literature as triethyl phosphonoacetate (TEPA) or ethyl 2-(diethoxyphosphoryl)acetate—is a premier organophosphorus reagent[1][2]. It is predominantly employed in the Horner-Wadsworth-Emmons (HWE) reaction to convert aldehydes and ketones into highly valuable (E)
α,β12For researchers and drug development professionals, the HWE olefination offers two massive advantages over the classical Wittig reaction:
-
Superior Stereocontrol : The reaction operates under thermodynamic control, overwhelmingly favoring the formation of the (E) -alkene isomer[1].
-
Streamlined Purification : Unlike the Wittig reaction, which generates notoriously difficult-to-remove triphenylphosphine oxide, the HWE reaction generates a dialkyl phosphate salt. This byproduct is highly water-soluble and is easily partitioned into the aqueous phase during standard workup[1].
Mechanistic Causality & Experimental Design
The HWE reaction is a self-validating sequence of proton transfer, nucleophilic addition, and cycloelimination.
The reaction initiates with the deprotonation of the acidic α -protons of the phosphonate by a base, yielding a resonance-stabilized carbanion[1]. This nucleophile attacks the electrophilic carbonyl carbon of the substrate, forming an alkoxide (betaine) intermediate. Intramolecular cyclization yields a 4-membered oxaphosphetane ring, which rapidly undergoes a stereospecific retro-[2+2] cycloaddition[1]. The elimination is thermodynamically driven by the formation of the extremely strong P=O bond in the diethyl phosphate byproduct, irreversibly pushing the equilibrium toward the (E) -alkene[1].
Figure 1: Mechanistic pathway of the Horner-Wadsworth-Emmons reaction forming (E)-alkenes.
Quantitative Data: Optimization of Reaction Conditions
The choice of base and solvent dictates the success of the reaction, particularly concerning substrate sensitivity and stereoselectivity. Below is a comparative matrix of established HWE conditions[1][3][4][5]:
| Protocol Type | Base / Additive | Solvent | Temp (°C) | Substrate Compatibility | Typical (E):(Z) Ratio |
| Standard HWE | NaH | THF | 0 to 25 | Robust aldehydes/ketones | > 90:10 |
| Masamune-Roush | DBU / LiCl | MeCN | 25 | Base-sensitive, chiral | > 95:5 |
| Aqueous-Tolerant | Ba(OH)₂ | THF/H₂O | 25 | Water-tolerant substrates | > 95:5 |
| Solvent-Free | DBU / K₂CO₃ | None | 25 | Green chemistry applications | > 99:1 |
Step-by-Step Experimental Protocols
Protocol A: Standard NaH-Mediated Olefination (For Robust Substrates)
This is the workhorse protocol for sterically unhindered, non-enolizable aldehydes and ketones[1].
-
Preparation & Carbanion Generation : Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1–1.2 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere at 0 °C[1].
-
Causality: The inert atmosphere prevents the highly reactive carbanion from being quenched by atmospheric moisture. 0 °C controls the exothermic deprotonation.
-
-
Reagent Addition : Add [(diethoxyphosphinyl)oxy] acetate (1.1–1.2 eq) dropwise to the NaH suspension[1].
-
Self-Validation: The reaction will immediately effervesce. The cessation of hydrogen gas evolution (typically 30 minutes) serves as a visual, self-validating indicator that ylide formation is complete[1].
-
-
Electrophile Introduction : Dissolve the target aldehyde or ketone (1.0 eq) in a minimal volume of anhydrous THF and add dropwise to the ylide solution at 0 °C[1].
-
Causality: Maintaining low temperatures during the initial nucleophilic attack maximizes the diastereoselectivity of the betaine intermediate, which directly translates to higher (E) -alkene ratios.
-
-
Maturation & Monitoring : Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–16 hours[1]. Monitor the consumption of the carbonyl compound via Thin Layer Chromatography (TLC).
-
Quench & Phase Separation : Once complete, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate (EtOAc)[1].
Causality & Self-Validation: The aqueous quench neutralizes unreacted base. The subsequent water/brine washes are critical: they quantitatively partition the water-soluble diethyl phosphate byproduct into the aqueous layer, leaving the highly pure (E)
α,β -unsaturated ester in the organic phase[1].
Protocol B: Mild Masamune-Roush Conditions (For Base-Sensitive Substrates)
Strong bases like NaH cause degradation, aldol condensation, or α -epimerization in sensitive chiral substrates. The Masamune-Roush modification solves this by utilizing mild amine bases[2][4][5].
-
Lewis Acid Activation : In a flame-dried flask under argon, dissolve[(diethoxyphosphinyl)oxy] acetate (1.2 eq) and anhydrous Lithium Chloride (LiCl, 1.2 eq) in anhydrous Acetonitrile (MeCN) at room temperature[2][5].
-
Causality: LiCl is extremely hygroscopic and must be dried under vacuum prior to use. The Li⁺ cation coordinates to the phosphonate oxygen, significantly increasing the acidity of the α -protons[4].
-
-
Mild Deprotonation : Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Diisopropylethylamine (DIPEA) (1.1 eq) dropwise[4][5]. Stir for 10–15 minutes.
-
Substrate Addition : Add the base-sensitive aldehyde (1.0 eq) dissolved in MeCN[5]. Stir at room temperature until TLC indicates complete conversion.
-
Causality: The use of a mild amine base prevents the α -epimerization side-reactions that typically destroy sensitive chiral substrates under standard conditions[5].
-
-
Workup : Dilute the mixture with diethyl ether (Et₂O). Wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Self-Validation: The mild acidic wash (0.5 M HCl) specifically protonates and removes the DBU/DIPEA into the aqueous phase, while the NaHCO₃ wash neutralizes any residual acid, ensuring the stability of the final ester product.
-
References
-
PubChem . "Triethyl phosphonoacetate | C8H17O5P | CID 13345". National Center for Biotechnology Information. Available at:[Link]
-
ResearchGate . "Highly E-Selective Solvent-free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl-α,β-unsaturated Esters". Available at: [Link]
-
PubMed Central (PMC) . "(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions". Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Triethyl phosphonoacetate - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
Application Notes and Protocols for In Vitro Antimicrobial Testing of Acetic Acid, [(diethoxyphosphinyl)oxy]-, Ethyl Ester Derivatives
Introduction: A New Frontier in Antimicrobial Research
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potential therapeutic applications. Organophosphorus compounds, a diverse class of molecules, have recently garnered attention for their broad-spectrum biological activities.[1] Among these, Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester, and its derivatives represent a promising, yet underexplored, family of potential antimicrobial agents. Their unique structure, combining a phosphonate moiety with an acetic acid ethyl ester, presents an interesting candidate for inhibiting microbial growth.
This comprehensive guide provides detailed protocols for the in vitro antimicrobial susceptibility testing of this specific class of organophosphorus compounds. As a Senior Application Scientist, this document is crafted not merely as a list of procedural steps, but as a self-validating system, embedding the scientific rationale behind each experimental choice. This ensures that researchers, scientists, and drug development professionals can generate robust, reproducible, and meaningful data.
Pillar 1: Expertise & Experience - Navigating the Nuances of Organophosphate Testing
Testing organophosphorus compounds for antimicrobial activity requires special considerations beyond standard protocols. These molecules can exhibit variable solubility and stability in aqueous-based microbiological media. Therefore, a foundational understanding of the compound's physicochemical properties is paramount for accurate and reliable results.
Solubility and Stability: The Achilles' Heel of Reproducibility
The target compound, Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester, is predicted to have low aqueous solubility.[2] Therefore, the use of a suitable organic solvent for the preparation of a stock solution is essential. Dimethyl sulfoxide (DMSO) is a common choice due to its broad solvency and compatibility with most microbial assays at low final concentrations (typically ≤1% v/v). It is crucial to determine the highest concentration of the solvent that does not inhibit the growth of the test microorganisms.
Furthermore, phosphonate esters can be susceptible to hydrolysis, particularly under non-neutral pH conditions.[3][4] Standard microbiological media, such as Mueller-Hinton Broth (MHB), have a pH of approximately 7.2-7.4, which should favor stability. However, it is prudent to prepare fresh dilutions of the test compound for each experiment and to be mindful of potential degradation over the course of a 16-24 hour incubation period.
Pillar 2: Trustworthiness - Self-Validating Protocols
The following protocols are designed to be internally consistent and include all necessary controls to ensure the validity of the results. Adherence to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is emphasized throughout.[5][6][7][8]
Safety First: Handling Organophosphorus Compounds
Organophosphorus compounds can be hazardous and require careful handling to prevent exposure.[9][10][11] Always consult the Safety Data Sheet (SDS) for the specific compound being tested.
General Safety Precautions:
-
Work in a well-ventilated area, preferably a chemical fume hood.[10]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[10]
-
Avoid inhalation of vapors and contact with skin and eyes.[12]
-
In case of accidental exposure, follow the first-aid measures outlined in the SDS and seek immediate medical attention.[9][11]
-
Dispose of all contaminated materials according to institutional and local regulations.[9]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][13] This is the gold standard for susceptibility testing.[3]
Materials
-
Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester derivative
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates with flat bottoms
-
Bacterial strains (e.g., ATCC quality control strains)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or nephelometer
-
Multichannel pipette
-
Plate reader (optional)
Step-by-Step Methodology
1. Preparation of Stock Solution:
- Accurately weigh the test compound and dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). The solubility should be confirmed visually.
- Rationale: DMSO is used to solubilize the hydrophobic test compound. A high concentration stock minimizes the amount of solvent carried over into the assay.
2. Inoculum Preparation:
- From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
- Suspend the colonies in sterile saline or PBS.
- Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.
- Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
3. Preparation of the Microtiter Plate:
- Perform serial two-fold dilutions of the test compound stock solution in CAMHB directly in the 96-well plate. The typical final volume in each well is 100 µL.
- A common starting concentration for novel compounds is in the range of 128-256 µg/mL.
- Include the following controls on each plate:
- Growth Control: Wells containing CAMHB and the bacterial inoculum, but no test compound.
- Sterility Control: Wells containing only CAMHB to check for contamination.
- Solvent Control: Wells containing the highest concentration of DMSO used in the assay and the bacterial inoculum to ensure the solvent has no inhibitory effect.
4. Inoculation and Incubation:
- Inoculate each well (except the sterility control) with the prepared bacterial suspension.
- Seal the plate with a breathable film or cover and incubate at 35 ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- After incubation, visually inspect the plate for turbidity. A plate reader can be used for a more quantitative assessment.
- The MIC is the lowest concentration of the test compound at which there is no visible growth.[1]
- The growth control should show distinct turbidity, and the sterility and solvent controls should be clear.
Data Presentation
| Parameter | Recommendation | Rationale |
| Solvent | DMSO (≤1% final concentration) | Solubilizes hydrophobic compounds; concentration must be non-inhibitory. |
| Medium | Cation-adjusted Mueller-Hinton Broth (CAMHB) | Standardized medium for susceptibility testing of non-fastidious bacteria. |
| Inoculum Density | 5 x 10⁵ CFU/mL | Standardized density for reproducible results. |
| Incubation | 35 ± 2°C for 16-20 hours | Optimal conditions for the growth of most common pathogens. |
| Quality Control | ATCC strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) | Ensures the validity and accuracy of the testing procedure. |
Workflow Diagram
Caption: Workflow for MIC determination by broth microdilution.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14] This assay is a crucial follow-up to the MIC to determine if a compound is bactericidal or bacteriostatic.
Materials
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette and tips
-
Spreader or inoculating loop
Step-by-Step Methodology
1. Subculturing from MIC Plate:
- Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
- Mix the contents of each selected well thoroughly.
- Aseptically transfer a fixed volume (e.g., 10-50 µL) from each clear well onto a separate, clearly labeled MHA plate.[15]
- Spread the inoculum evenly over the surface of the agar.
2. Incubation:
- Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
3. Interpretation of Results:
- After incubation, count the number of colonies on each plate.
- The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14]
- An agent is generally considered bactericidal if the MBC is no more than four times the MIC.
Workflow Diagram
Caption: Workflow for MBC determination following MIC assay.
Protocol 3: Agar Disk Diffusion Assay
The agar disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[16] It is a simpler and less expensive screening method compared to broth microdilution.
Materials
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Sterile paper disks (6 mm diameter)
-
Test compound solution of a known concentration
-
Bacterial inoculum prepared to a 0.5 McFarland standard
-
Sterile cotton swabs
-
Forceps
Step-by-Step Methodology
1. Inoculation of MHA Plates:
- Dip a sterile cotton swab into the standardized bacterial inoculum.
- Remove excess fluid by pressing the swab against the inside of the tube.
- Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
- Allow the plate to dry for 3-5 minutes.
2. Application of Disks:
- Impregnate sterile paper disks with a known amount of the test compound solution. The solvent should be allowed to evaporate completely in a sterile environment before placing the disks on the agar.
- Aseptically place the disks onto the inoculated MHA plates using sterile forceps.
- Gently press the disks to ensure complete contact with the agar surface.
- Include a control disk impregnated with the solvent alone.
3. Incubation:
- Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
4. Interpretation of Results:
- Measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter.
- The size of the zone of inhibition is proportional to the susceptibility of the organism to the antimicrobial agent.
Data Presentation
| Parameter | Recommendation | Rationale |
| Medium | Mueller-Hinton Agar (4 mm depth) | Standardized medium and depth for consistent diffusion. |
| Inoculum | Confluent lawn from 0.5 McFarland | Ensures even and reproducible bacterial growth. |
| Disk Application | Within 15 minutes of inoculation | Prevents pre-diffusion of the compound before incubation. |
| Incubation | 35 ± 2°C for 16-20 hours | Standard conditions for bacterial growth and zone formation. |
| Interpretation | Measure zone of inhibition (mm) | Correlates with the degree of antimicrobial activity. |
Pillar 3: Authoritative Grounding & Comprehensive References
The methodologies described herein are grounded in internationally recognized standards to ensure data integrity and cross-study comparability. It is imperative to consult the latest versions of CLSI and EUCAST documents for the most current guidelines and quality control parameters.
References
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). Molecules.
- Organophosphorus Pesticide Standard (1X1 mL)
-
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Antioxidant and antimicrobial characteristics of ethyl acetate polar fractions from walnut green husk - PubMed. (2023). Journal of Food Science.
-
Organophosphate - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
- Antimicrobial Susceptibility Testing Challenges | myadlm.org. (2016).
-
Methods for in vitro evaluating antimicrobial activity: A review - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. (n.d.). Microbe Investigations. Retrieved from [Link]
- Synthesis and Antimicrobial Evaluation of Side-Chain Derivatives based on Eurotiumide A. (2020). Marine Drugs.
- QSAR Studies and Antimicrobial Potential of 1,3-thiazolylphosphonium salts - PubMed. (2016). Ukrainian Biochemical Journal.
- QSPR Study of Acceptable Daily Intake of Organophosphorus Pesticides. (2021). Toyo University Repository for Academic Resources.
- Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC. (n.d.).
- In vitro and in vivo characterization of antibacterial activity and biocompatibility: A study on silver-containing phosphonate monolayers on titanium | Request PDF. (2025).
- In-vitro antimicrobial activity of ethyl acetate extract of two common edible mushrooms - Phyto Pharma Journal. (n.d.).
- Technical Support Center: Stability of Phosphonate Compounds in Aqueous Solutions - Benchchem. (n.d.). BenchChem.
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (2009).
- Synthesis, Crystal Structure and Antimicrobial Activity of (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino) benzoate - Scientific Research Publishing. (2013).
- Synthesis of novel diethyl (hydroxy(2-morpholinoquinolin-3-yl) methyl) phosphonates as antibacterial agent - CHEMISTRY & BIOLOGY INTERFACE. (2022).
- Stability of Mueller-Hinton agar supplemented with glucose and methylene blue for disk diffusion testing of fluconazole and voriconazole - PubMed. (2004). Journal of Clinical Microbiology.
- Hello, if i use 5% DMSO to dissolve my Aquous, Methanolic and Ethyl acetate extracts for administration in mice, do i have to use 5% DMSO as control?
- Antibacterial and cytotoxic activities of ethyl acetate extract of symbiotic fungi from West Sumatra marine sponge Acanthrongylophora ingens - Journal of Applied Pharmaceutical Science. (2017).
- SAFETY D
- Applications of Microbial Organophosphate-Degrading Enzymes to Detoxification of Organophosphorous Compounds for Medical Countermeasures against Poisoning and Environmental Remedi
- Safety D
- Bacteriostatic Mechanism of the Ethyl Acetate Extract from the Root of Schisandra propinqua (Wall.) Baill. var. sinensis Oliv (Xiao Xue Teng) Against Staphylococcus aureus - MDPI. (2026).
- Evaluation of the Antibacterial Activity of Acetic Acid in Comparison With Three Disinfectants Against Bacteria Isolated From Hospital High-Touch Surfaces - PMC. (2025).
- Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - Frontiers. (n.d.).
- Supplementary Information - The Royal Society of Chemistry. (n.d.).
- An In-depth Technical Guide to the Solubility of Ethyl 2-(3-bromophenyl)
Sources
- 1. Antibacterial activity testing methods for hydrophobic patterned surfaces [rua.ua.es]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Crystal Structure and Antimicrobial Activity of (E)-ethyl-4-(2-oxoacenaphthylen-1(2<i>H</i>)-ylideneamino) benzoate [file.scirp.org]
- 6. Stability of Mueller-Hinton agar supplemented with glucose and methylene blue for disk diffusion testing of fluconazole and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Bioactive Potential of Ethyl Acetate Extract from Prosopis laevigata: Antimicrobial and Anti-Inflammatory Effects | MDPI [mdpi.com]
- 12. WO2016180658A1 - Ec formulations comprising organophosphate insecticides - Google Patents [patents.google.com]
- 13. Antibacterial properties and GC-MS analysis of ethyl acetate extracts of Xerophyta spekei (Baker) and Grewia tembensis (Fresen) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review | MDPI [mdpi.com]
- 15. US9259006B2 - Antimicrobial compositions and methods of use thereof - Google Patents [patents.google.com]
- 16. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Olefination with Acetic Acid, [(diethoxyphosphinyl)oxy]-, Ethyl Ester
Welcome to the Technical Support Hub for organophosphorus olefination. As a Senior Application Scientist, I have compiled this guide to address the most critical challenges encountered when working with Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester (CAS 867-13-0)—a reagent universally recognized in the laboratory as triethyl phosphonoacetate (TEPA) [1].
This reagent is the workhorse of the Horner-Wadsworth-Emmons (HWE) reaction, utilized extensively in drug development and total synthesis to generate α,β-unsaturated esters with exceptional (E)-stereoselectivity[2]. Below, you will find field-proven troubleshooting logic, mechanistic insights, and self-validating protocols to ensure your scale-up and discovery workflows run flawlessly.
Mechanistic Workflow of the HWE Olefination
Understanding the reaction pathway is critical for troubleshooting. The HWE reaction relies on the deprotonation of the acidic α-protons of triethyl phosphonoacetate to form a stabilized phosphonate carbanion, which subsequently attacks a carbonyl electrophile[3].
Figure 1: Logical workflow and mechanistic pathway of the Horner-Wadsworth-Emmons olefination.
Frequently Asked Questions & Troubleshooting Logic
Q1: My olefination reaction is yielding a high percentage of the (Z)-isomer instead of the desired (E)-isomer. How can I restore (E)-selectivity?
A: The stereochemical outcome of the HWE reaction is heavily influenced by thermodynamic control, which is dictated by the base, solvent, and temperature[4]. The formation of the (E)-alkene proceeds via an anti-periplanar elimination of the oxaphosphetane intermediate.
-
Causality & Fix: Lower temperatures (e.g., -78 °C) kinetically trap the intermediate, artificially inflating (Z)-selectivity. Allowing the reaction to warm to room temperature or gently heating it promotes thermodynamic reversibility, strongly favoring the (E)-isomer[4]. Ensure you are using a standard NaH/THF system; utilizing KHMDS with crown ethers inadvertently mimics Still-Gennari conditions, which are designed to yield (Z)-alkenes[5].
Q2: I am working with a base-sensitive aldehyde that degrades under standard NaH/THF conditions. How can I achieve high yields without destroying my substrate?
A: Strongly basic conditions (NaH) can cause aldol condensation or complete degradation of highly enolizable substrates.
-
Causality & Fix: Transition to the Masamune-Roush conditions . This protocol uses a mild amine base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), combined with a Lewis acid (LiCl) in acetonitrile[3]. The lithium cation coordinates simultaneously with the phosphoryl oxygen and the carbonyl oxygen. This coordination dramatically increases the acidity of the α-protons on the triethyl phosphonoacetate, allowing the weak DBU base to deprotonate it safely.
Q3: How do I efficiently remove the phosphorus byproducts during purification?
A: Unlike the classic Wittig reaction, which produces triphenylphosphine oxide (a notoriously stubborn byproduct), the HWE reaction with triethyl phosphonoacetate generates diethyl phosphate[5].
-
Causality & Fix: Diethyl phosphate is highly water-soluble. A robust aqueous workup is usually sufficient. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and wash extensively with water and brine[3]. If trace phosphonates remain, a short silica gel plug (eluting with 1:1 petroleum ether/ethyl acetate) will easily separate your non-polar alkene from the polar phosphorus salts[6].
Figure 2: Troubleshooting logic for optimizing yield and stereoselectivity in HWE reactions.
Quantitative Performance Data
The choice of base and solvent directly impacts the efficiency of triethyl phosphonoacetate. Below is a summary of expected yields and stereoselectivity based on established literature parameters[3].
Table 1: Representative Yields and (E)/(Z) Ratios using Triethyl Phosphonoacetate
| Carbonyl Substrate | Base / Catalyst | Solvent | Yield (%) | (E):(Z) Ratio |
| Benzaldehyde | NaH | THF | >95 | >95:5 |
| Cyclohexanecarboxaldehyde | DBU / LiCl | Acetonitrile | 85 | >99:1 |
| 4-Nitrobenzaldehyde | NaH | DME | 92 | >98:2 |
| Acetophenone | NaH | DME | 75 | 85:15 |
Self-Validating Experimental Protocols
Protocol A: Standard Olefination (NaH/THF System)[3]
-
Self-Validating Indicator: Hydrogen gas evolution serves as a visual confirmation of successful phosphonate carbanion generation.
-
Preparation: Suspend sodium hydride (60% dispersion in mineral oil, 1.1 equiv) in anhydrous THF under an inert argon atmosphere at 0 °C.
-
Deprotonation: Add triethyl phosphonoacetate (1.0 equiv) dropwise. Allow the reaction mixture to warm to room temperature and stir for 1 hour. Checkpoint: Proceed only when H₂ evolution ceases.
-
Addition: Cool the resulting solution back to 0 °C. Add a solution of the aldehyde or ketone (1.0 equiv) in anhydrous THF dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Protocol B: Masamune-Roush Conditions for Sensitive Substrates (DBU/LiCl)[3]
-
Self-Validating Indicator: The mild base (DBU) cannot deprotonate the phosphonate without the Lewis acid (LiCl) coordinating to the phosphonate oxygens, ensuring that enolizable substrates remain completely intact until the reactive complex forms.
-
Preparation: To a stirred suspension of anhydrous LiCl (1.2 equiv) in anhydrous acetonitrile at room temperature, add triethyl phosphonoacetate (1.2 equiv) and the base-sensitive carbonyl substrate (1.0 equiv).
-
Deprotonation & Addition: Add DBU (1.0 equiv) dropwise. The reaction typically proceeds rapidly at room temperature without the need for heating.
-
Workup: Quench with water, extract with ethyl acetate, and wash the organic layer with 0.5 M HCl (to remove the DBU base), followed by brine. Dry over MgSO₄ and concentrate.
References
- Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester | 66802-68-4 - Benchchem.
- Triethyl phosphonoacet
- A Comparative Guide to Diethyl (Bromomethyl)
- (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction - PMC (NIH).
- Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis - Thieme-Connect.
- 10 - Organic Syntheses Procedure - OrgSyn.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Preventing Hydrolysis and Degradation of Acetic acid,[(diethoxyphosphinyl)oxy]-, ethyl ester
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling and storage challenges associated with Acetic acid,[(diethoxyphosphinyl)oxy]-, ethyl ester (CAS No. 66802-68-4).
This compound—structurally defined as a mixed phosphate-carboxylate ester—is a highly reactive intermediate used in advanced organic synthesis and materials science. However, its dual electrophilic centers make it exceptionally vulnerable to hydrolytic degradation. This guide provides researchers and drug development professionals with the mechanistic causality, troubleshooting steps, and self-validating protocols required to maintain absolute batch integrity.
Part 1: Core Mechanisms of Degradation
To prevent degradation, we must first understand the physicochemical causality behind it. The molecule features two distinct electrophilic centers that are highly susceptible to nucleophilic attack, particularly by water or hydroxide ions.
-
The Phosphorus Center (P=O): Under alkaline conditions (pH > 9) or in the presence of trace moisture over time, nucleophiles attack the electrophilic phosphorus atom. This proceeds via a bimolecular substitution ( SN2(P) ) mechanism, leading to the cleavage of the P-O bond. The resulting degradation products are diethyl phosphate and ethyl glycolate.
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The Carbonyl Center (C=O): Alternatively, the compound can undergo base-catalyzed acyl-oxygen fission (the BAc2 mechanism). Here, the nucleophile attacks the carboxylate carbon, cleaving the C-O bond to yield 2-(diethoxyphosphoryloxy)acetic acid and ethanol .
Moisture is the primary catalyst for premature degradation. Phosphate esters are inherently hygroscopic; once atmospheric water enters the system, it initiates neutral hydrolysis. While slower than base-catalyzed pathways, neutral hydrolysis will cumulatively destroy the reagent's reactivity over weeks of improper storage .
Fig 1: Base-catalyzed hydrolysis pathways of the ester via P-O and C-O bond cleavage.
Part 2: Troubleshooting Guides & FAQs
Q1: Why is my batch showing degradation even when stored in a sealed bottle at room temperature? A: Repeatedly opening the stock bottle introduces atmospheric moisture into the headspace. Because the ester is hygroscopic, it absorbs this water. At room temperature (25°C), the system has sufficient kinetic energy to overcome the activation barrier for neutral hydrolysis. Furthermore, any trace acidic or basic impurities in your laboratory air or solvent can act as catalysts, exponentially accelerating the degradation .
Q2: Does the choice of formulation solvent impact stability during my experiments? A: Yes, significantly. Protic solvents (e.g., methanol, ethanol, water) will actively participate in transesterification or direct hydrolysis of the phosphate ester linkage. You must exclusively use anhydrous, aprotic solvents (e.g., dry THF, DCM, or acetonitrile) when preparing stock solutions or formulations.
Q3: How can I accurately track the degradation profile of this compound? A: Quantitative 31 P NMR is the gold standard for phosphorus-containing compounds. The intact ester exhibits a distinct chemical shift. As hydrolysis occurs at the P-O bond, the emergence of a new, downfield peak corresponding to diethyl phosphate provides a direct, quantifiable measure of degradation.
Q4: What are the absolute best practices for long-term storage? A: The compound must be isolated from both moisture and thermal energy. We mandate aliquotting the bulk material into single-use amber vials inside a glovebox, backfilling the headspace with Argon, and storing the vials at -20°C. Argon is heavier than air and displaces moisture, while the sub-zero temperature suppresses the kinetic energy required for nucleophilic attack.
Part 3: Experimental Protocols
To ensure absolute reproducibility, utilize the following self-validating protocols for handling and QC testing.
Protocol A: Anhydrous Aliquotting and Storage Workflow
Causality: Bulk storage leads to repeated freeze-thaw cycles and moisture ingress. Single-use aliquots isolate the thermodynamic risks.
-
Preparation: Bake amber glass vials and PTFE-lined caps in an oven at 120°C for 4 hours to remove surface moisture. Transfer them directly to a desiccator to cool.
-
Environment: Perform all liquid transfers inside a glovebox maintained under a strict Argon atmosphere (O 2 < 1 ppm, H 2 O < 1 ppm).
-
Aliquotting: Dispense the bulk ester into single-use volumes (e.g., 1 mL or 500 µL) using oven-dried glass syringes.
-
Sealing: Seal the vials tightly with the PTFE caps. Wrap the cap junction tightly with Parafilm to create a secondary moisture barrier.
-
Storage: Immediately transfer the sealed vials to a dedicated -20°C freezer.
Fig 2: Optimal anhydrous handling and storage workflow to prevent moisture degradation.
Protocol B: Self-Validating 31 P NMR Stability Assay
Causality: A standard NMR only shows relative purity. By introducing an internal standard, this protocol becomes a self-validating mass-balance system. If the total phosphorus integral drops, it indicates precipitation or formation of NMR-silent oligomers.
-
Sample Prep: Dissolve 10.0 mg of the ester in 0.5 mL of extremely dry, ampouled CDCl 3 .
-
Internal Standard: Add exactly 2.0 mg of Triphenylphosphine oxide (TPPO) as an internal standard. TPPO is highly stable and its chemical shift does not overlap with the ester or its degradation products.
-
Acquisition: Acquire the 31 P NMR spectrum using an inverse gated decoupling pulse sequence (to suppress the Nuclear Overhauser Effect) and a long relaxation delay (d1 > 5 seconds) to ensure accurate, quantitative integration.
-
Analysis: Integrate the TPPO peak and set it as the reference value. Compare the integral of the intact ester singlet against the internal standard. The appearance of secondary peaks indicates hydrolysis. The sum of all phosphorus integrals (excluding TPPO) must equal the initial molar amount of the ester, validating the integrity of the assay.
Part 4: Quantitative Data Presentation
The following table summarizes the kinetic vulnerability of the ester under various environmental conditions. This data highlights why strict adherence to Protocol A is non-negotiable.
Table 1: Quantitative Impact of Storage Conditions on Ester Stability
| Storage Condition | Temperature | Moisture Content | Estimated Half-Life ( t1/2 ) | Primary Degradation Pathway |
| Optimal (Argon Aliquot) | -20°C | < 10 ppm | > 24 months | None (Stable) |
| Standard Fridge | 4°C | Ambient | ~ 6 months | Neutral Hydrolysis |
| Room Temp (Sealed) | 25°C | Ambient | 4 - 6 weeks | Neutral Hydrolysis |
| Room Temp (Open) | 25°C | High (Atmospheric) | < 7 days | Accelerated Hydrolysis |
| Alkaline Buffer | 25°C | Aqueous (pH 10) | < 2 hours | Base-Catalyzed Cleavage |
References
-
Title : Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems Source : U.S. Environmental Protection Agency (EPA) URL : [Link]
-
Title : High-Temperature Stability of Phosphate Esters in Coating Processes Source : Doholl Chemical URL : [Link]
-
Title : Challenges and advances in the computational modeling of biological phosphate hydrolysis Source : Royal Society of Chemistry (RSC) URL :[Link]
Optimizing base selection for deprotonation of Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester
Welcome to the Technical Support Center for organophosphorus reagent optimization. This guide is specifically engineered for researchers and process chemists working with Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester —systematically and widely recognized in synthetic literature as Triethyl phosphonoacetate (TEPA) .
As a cornerstone reagent in the Horner-Wadsworth-Emmons (HWE) olefination, the successful application of TEPA hinges entirely on the precise execution of the initial deprotonation step. This guide provides causality-driven troubleshooting, quantitative selection matrices, and self-validating protocols to ensure stereoselective and high-yielding carbon-carbon bond formation.
The Causality of Base Selection
The critical node of the HWE reaction is the generation of the phosphonate-stabilized carbanion. The alpha-protons of TEPA have a pKa of approximately 12.2 in polar aprotic solvents . The choice of base dictates reaction kinetics, the survival of base-sensitive functional groups, and the thermodynamic equilibration that drives (E)-stereoselectivity.
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Thermodynamic Control (Strong Bases): Bases like NaH or KOtBu drive rapid, irreversible deprotonation. The resulting unhindered carbanion approaches the carbonyl antiperiplanarly, favoring the thermodynamically stable anti-oxaphosphetane intermediate, which collapses exclusively into the (E)-alkene.
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Lewis Acid Coordination (Mild Bases): For base-sensitive substrates (e.g., chiral aldehydes), strong bases cause destructive epimerization. The Masamune-Roush modification utilizes a Lewis acid (LiCl) to coordinate the phosphonyl and carbonyl oxygens. This coordination artificially lowers the pKa of the alpha-proton, allowing weak amine bases (like DBU) to effect deprotonation smoothly without touching sensitive stereocenters.
Base Selection Matrix
Use the following quantitative matrix to select the optimal deprotonation system for your specific substrate profile.
| Base System | Cation / Additive | Typical Solvent | Substrate Suitability | (E)/(Z) Selectivity | Key Causality / Advantage |
| NaH | Na⁺ | THF | Robust, non-sensitive | High (E) | Irreversible deprotonation; Na⁺ allows thermodynamic equilibration of intermediates. |
| KOtBu | K⁺ | THF / t-BuOH | Mildly sensitive | High (E) | Homogeneous deprotonation; bulky base prevents nucleophilic attack on the ester. |
| DBU + LiCl | Li⁺ (Lewis Acid) | MeCN | Highly base-sensitive | Excellent (E) | Li⁺ coordinates phosphonate, lowering pKa; allows weak amine base to function safely. |
| KHMDS | K⁺ | THF / Toluene | Sterically hindered | Moderate (E) | Soluble, non-nucleophilic strong base; K⁺ counterion minimizes tight ion-pairing. |
Troubleshooting FAQs
Q: Why is my chiral aldehyde epimerizing at the alpha-position during the reaction? A: Strong bases like NaH or KOtBu (pKa > 16) will readily deprotonate the alpha-stereocenter of sensitive aldehydes before the HWE condensation can complete. Solution: Switch to Masamune-Roush conditions (Protocol B). By using LiCl to coordinate the phosphonate, you can use a mild amine base like DBU or DIPEA (pKa ~12). This selective activation prevents the epimerization of your substrate .
Q: I am seeing poor (E)/(Z) selectivity. How can I drive the reaction toward the (E)-alkene? A: In the standard HWE reaction, (E)-selectivity is thermodynamically driven by the reversible formation of the anti-oxaphosphetane intermediate. If your base cation is too coordinating (e.g., Li⁺ in non-polar solvents without amine additives), it can stabilize the syn-intermediate, eroding (E)-selectivity. Solution: Switch to a base with a larger, less coordinating counterion like NaH, or add a crown ether (e.g., 15-crown-5 for Na⁺) to sequester the cation and allow thermodynamic control to dominate.
Q: The reaction stalls, and I recover unreacted TEPA. What went wrong? A: This indicates incomplete deprotonation. If you are using a weak base without a Lewis acid additive, the equilibrium will not favor the carbanion. Alternatively, your base may have been quenched by moisture. Solution: Ensure all reagents are strictly anhydrous. If using NaH, verify its activity by observing H2 evolution. If using mild conditions, ensure your LiCl is rigorously flame-dried; hygroscopic water will competitively bind the lithium, preventing phosphonate activation.
Experimental Protocols
Protocol A: Standard Strong Base Deprotonation (NaH)
Best for robust substrates requiring rapid, irreversible olefination.
-
Preparation: Suspend NaH (60% dispersion in mineral oil, 1.1 equiv) in anhydrous THF at 0 °C under a strict inert atmosphere (N₂/Ar).
-
Deprotonation: Add Acetic acid,[(diethoxyphosphinyl)oxy]-, ethyl ester (1.0 equiv) dropwise over 10 minutes.
-
Self-Validating Step: Observe continuous H₂ gas evolution. The opaque suspension will transition into a clear, slightly yellow homogeneous solution once the carbanion is fully formed (approx. 30 mins).
-
-
Electrophile Addition: Add the aldehyde/ketone (1.0 equiv) dissolved in a minimum volume of THF dropwise.
-
Propagation: Remove the ice bath, warm to room temperature, and monitor via TLC/LC-MS until the betaine intermediate fully collapses into the alkene.
-
Workup: Quench with saturated aqueous NH₄Cl. The byproduct, diethyl sodium phosphate, is highly water-soluble and will cleanly partition into the aqueous layer during EtOAc extraction.
Protocol B: Mild Deprotonation (Masamune-Roush Conditions)
Best for highly base-sensitive, enolizable, or chiral aldehydes.
-
Lewis Acid Activation: Flame-dry LiCl (1.2 equiv) under high vacuum to remove all hygroscopic moisture.
-
Causality: Trace water will competitively bind the Lewis acid and quench the amine base, stalling the reaction.
-
-
Suspension: Suspend the anhydrous LiCl in anhydrous acetonitrile (MeCN) at room temperature under N₂.
-
Reagent Mixing: Add Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester (1.0 equiv) and the base-sensitive aldehyde (1.0 equiv) to the suspension.
-
Mild Deprotonation: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 equiv) dropwise.
-
Self-Validating Step: The reaction mixture should remain a homogeneous solution. A slight exotherm indicates active deprotonation and immediate nucleophilic attack.
-
-
Propagation: Stir for 2-12 hours at room temperature, monitoring conversion by LC-MS.
Mechanistic Visualization
The following diagram maps the logical flow and intermediate formation during the HWE olefination, highlighting the critical nature of the deprotonation step.
Mechanistic pathway of the Horner-Wadsworth-Emmons reaction highlighting the deprotonation step.
References
-
Title: Efficient Wittig-Horner Synthesis of Acyclic a-Enones with an Asymmetric Carbon at the y-Position Using Barium Hydroxide Source: RSC Publishing URL: [Link]
-
Title: Masamune–Roush conditions for the Horner–Emmons reaction Source: Semantic Scholar URL: [Link]
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Title: Triethyl phosphonoacetate Source: Wikipedia URL: [Link]
Technical Support Center: Optimizing Thermal Stability of Polymers Modified with [(diethoxyphosphinyl)oxy]acetic acid ethyl ester
Welcome to the technical support center for the thermal stabilization of polymers using [(diethoxyphosphinyl)oxy]acetic acid ethyl ester, a phosphonate-based modifier. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are looking to enhance the thermal properties of their polymers. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data to support your research and development efforts. Our goal is to provide you with the expertise and practical insights needed to overcome common challenges and achieve optimal results in your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the modification of polymers with [(diethoxyphosphinyl)oxy]acetic acid ethyl ester and the subsequent thermal analysis.
| Symptom/Issue | Potential Root Causes | Corrective Actions & Scientific Rationale |
| Low Grafting Efficiency or Incomplete Reaction | 1. Insufficient reaction temperature or time: The activation energy for the grafting reaction may not be met. 2. Inappropriate catalyst or initiator concentration: The catalyst or initiator may be inactive or used in a suboptimal amount. 3. Steric hindrance on the polymer backbone. 4. Side reactions, such as the hydrolysis of the phosphonate ester.[1] | 1. Optimize reaction conditions: Systematically increase the reaction temperature and/or time. Monitor the reaction progress using techniques like FT-IR or ³¹P NMR to determine the optimal parameters. 2. Select an appropriate catalyst/initiator: For reactions like the Michaelis-Arbuzov, ensure the use of a suitable catalyst (e.g., a Lewis acid) at the correct concentration.[2] 3. Modify the polymer backbone: If possible, introduce less sterically hindered reactive sites onto the polymer. 4. Ensure anhydrous conditions: Carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents to prevent premature hydrolysis of the phosphonate ester. |
| Discoloration (Yellowing or Browning) of the Modified Polymer | 1. Thermal degradation during modification: The reaction temperature may be too high for the polymer backbone. 2. Oxidative degradation: Presence of oxygen during the reaction or subsequent processing. 3. Side reactions involving the phosphonate modifier at elevated temperatures. | 1. Lower the reaction temperature: If possible, use a more active catalyst that allows for a lower reaction temperature. 2. Use an inert atmosphere: Always perform high-temperature reactions under a nitrogen or argon blanket. 3. Add antioxidants: Consider adding a small amount of a suitable antioxidant to the reaction mixture. |
| Inconsistent Thermal Stability Results (TGA) | 1. Sample heterogeneity: The phosphonate modifier may not be uniformly distributed throughout the polymer matrix. 2. Residual solvent or impurities: Volatilization of residual solvents or impurities can be mistaken for polymer degradation. 3. Variations in TGA parameters: Different heating rates or sample sizes can affect the measured decomposition temperatures.[3] | 1. Ensure thorough mixing: Use efficient mixing techniques during the modification process to ensure a homogeneous product. 2. Thoroughly dry the polymer: Dry the modified polymer under vacuum at an appropriate temperature to remove all residual solvents and volatile impurities before TGA analysis. 3. Standardize TGA parameters: Use a consistent heating rate (e.g., 10 °C/min), sample size, and atmosphere (nitrogen) for all TGA measurements to ensure comparability of results. |
| Unexpectedly Low Char Yield in TGA | 1. Gas-phase flame retardancy mechanism: The phosphonate may be acting primarily in the gas phase by releasing radical scavengers, leaving less residue. 2. Volatilization of phosphorus-containing species: The phosphonate modifier or its degradation products may be volatile at high temperatures. | 1. Analyze evolved gases: Use TGA coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) or mass spectrometry (TGA-MS) to identify the degradation products and understand the flame retardancy mechanism. 2. Incorporate char-promoting moieties: Consider co-modifying the polymer with other additives that are known to promote char formation. |
| Hydrolysis of Phosphonate Ester During Storage or Use | 1. Exposure to moisture: The P-O-C bond in the phosphonate ester is susceptible to hydrolysis in the presence of water.[1] 2. Acidic or basic contaminants: Traces of acid or base can catalyze the hydrolysis reaction. | 1. Store in a dry environment: Keep the modified polymer in a desiccator or under a dry, inert atmosphere. 2. Neutralize the polymer: After synthesis, ensure that any acidic or basic residues are thoroughly washed out and the polymer is neutralized. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which [(diethoxyphosphinyl)oxy]acetic acid ethyl ester improves the thermal stability of polymers?
A1: The primary mechanism is through condensed-phase activity. Upon heating, the phosphonate groups can undergo thermal decomposition to form phosphoric acid species. These species can then catalyze the dehydration and cross-linking of the polymer chains, leading to the formation of a stable, insulating char layer. This char layer acts as a physical barrier, slowing down the transfer of heat and flammable volatiles, thus increasing the overall thermal stability of the polymer.[4]
Q2: What are the most suitable methods for grafting [(diethoxyphosphinyl)oxy]acetic acid ethyl ester onto a polymer backbone?
A2: The most common and effective methods include:
-
Michaelis-Arbuzov Reaction: This is a widely used method for forming a carbon-phosphorus bond. It involves the reaction of a trialkyl phosphite (in this case, a precursor to or the modifier itself) with an alkyl halide.[5][6] If your polymer has halide functional groups, this can be a very effective "grafting to" approach.
-
Melt Grafting: For thermoplastic polymers like polyethylene, melt grafting in an extruder is a scalable, solvent-free method. This typically involves a free-radical initiator to create reactive sites on the polymer backbone, which can then react with the phosphonate modifier.[7]
-
Post-Polymerization Modification: This involves synthesizing a polymer with reactive functional groups (e.g., hydroxyl, epoxy, or halide groups) and then reacting it with the phosphonate modifier in a subsequent step.[8]
Q3: How can I confirm that the modification of my polymer was successful?
A3: A combination of spectroscopic and analytical techniques should be used:
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Look for the appearance of characteristic peaks corresponding to the phosphonate group, such as the P=O stretching vibration (around 1250 cm⁻¹) and P-O-C stretching vibrations (around 1020-1050 cm⁻¹).[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a very powerful technique to confirm the presence of the phosphonate group and to check for side products.[10][11] ¹H and ¹³C NMR can also show new signals corresponding to the modifier grafted onto the polymer backbone.
-
Thermogravimetric Analysis (TGA): A successful modification should result in an increase in the onset of decomposition temperature (Td) and an increase in the char yield at higher temperatures compared to the unmodified polymer.[12]
Q4: What is the expected impact of the modifier on the glass transition temperature (Tg) of the polymer?
A4: The introduction of the relatively bulky [(diethoxyphosphinyl)oxy]acetic acid ethyl ester group as a side chain is likely to increase the steric hindrance and reduce the mobility of the polymer chains. This will generally lead to an increase in the glass transition temperature (Tg) of the modified polymer. The magnitude of this increase will depend on the degree of grafting.
Q5: Can the hydrolysis of the phosphonate ester to a phosphonic acid affect the thermal stability?
A5: Yes, the hydrolysis of the phosphonate ester to a phosphonic acid can significantly impact the thermal stability, often for the better. Phosphonic acids are generally more thermally stable than their ester counterparts and can be more effective at promoting char formation. However, the presence of phosphonic acid groups can also increase the polymer's hydrophilicity and may alter its processing characteristics. The hydrolysis can be intentionally carried out as a post-modification step or can occur unintentionally due to the presence of moisture.[13]
Section 3: Data Presentation
The following table summarizes typical improvements in the thermal stability of common polymers when modified with phosphonate-based compounds. While specific data for [(diethoxyphosphinyl)oxy]acetic acid ethyl ester may vary, this provides a general expectation of performance.
| Polymer Matrix | Phosphonate Content (wt%) | Increase in Td₅% (°C) | Increase in Char Yield at 600 °C (%) | Reference |
| Low-Density Polyethylene (LDPE) | 5 | ~20-30 | ~5-10 | [12] |
| Poly(methyl methacrylate) (PMMA) | 10 | ~30-50 | ~10-15 | [14] |
| Polystyrene (PS) | 8 | ~25-40 | ~8-12 | General literature |
Td₅% is the temperature at which 5% weight loss is observed.
Section 4: Experimental Protocols
Protocol 1: Melt Grafting of [(diethoxyphosphinyl)oxy]acetic acid ethyl ester onto Low-Density Polyethylene (LDPE)
This protocol describes a general procedure for the reactive extrusion of LDPE with the phosphonate modifier.
Materials:
-
Low-Density Polyethylene (LDPE) pellets
-
[(diethoxyphosphinyl)oxy]acetic acid ethyl ester
-
Dicumyl peroxide (DCP) initiator
-
Antioxidant (e.g., Irganox 1010)
Equipment:
-
Twin-screw extruder
-
Pelletizer
-
Vacuum oven
Procedure:
-
Premixing: Thoroughly dry the LDPE pellets in a vacuum oven at 80 °C for at least 4 hours. In a separate container, prepare a masterbatch by absorbing the [(diethoxyphosphinyl)oxy]acetic acid ethyl ester and dicumyl peroxide onto a small portion of the dried LDPE pellets. A typical starting formulation would be 94 wt% LDPE, 5 wt% phosphonate modifier, and 1 wt% DCP. Add a small amount of antioxidant (e.g., 0.1 wt%).
-
Extrusion: Set the temperature profile of the twin-screw extruder. A typical profile for LDPE would be from 140 °C at the feeding zone to 180 °C at the die.
-
Feeding: Feed the masterbatch and the remaining LDPE pellets into the extruder at a constant rate.
-
Melt Mixing and Reaction: The high shear and temperature within the extruder will melt the polymer and initiate the grafting reaction.
-
Devolatilization: Use a vacuum port on the extruder to remove any unreacted monomer and byproducts.
-
Extrusion and Pelletizing: Extrude the molten polymer strand through a die, cool it in a water bath, and cut it into pellets using a pelletizer.
-
Purification: To remove any unreacted phosphonate, the pellets can be dissolved in a suitable solvent like hot xylene and precipitated in a non-solvent like methanol.
-
Drying: Dry the purified pellets in a vacuum oven at 80 °C to a constant weight.
Protocol 2: Characterization of Modified Polymer
1. Fourier-Transform Infrared Spectroscopy (FT-IR):
-
Prepare a thin film of the modified polymer by hot pressing.
-
Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
-
Look for the appearance of new peaks characteristic of the phosphonate group:
-
P=O stretch: ~1250 cm⁻¹
-
P-O-C stretch: ~1020-1050 cm⁻¹
-
C=O stretch (from the ester group of the modifier): ~1735 cm⁻¹
-
2. ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the modified polymer in a suitable deuterated solvent (e.g., deuterated chloroform or tetrachloroethane) at an elevated temperature if necessary.
-
Acquire the ³¹P NMR spectrum.
-
A signal in the range of δ 20-30 ppm is characteristic of a phosphonate group, confirming successful grafting.[11]
3. Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the dried polymer sample in a TGA pan.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Compare the TGA curve of the modified polymer to that of the unmodified polymer.
-
Determine the onset of decomposition temperature (e.g., Td₅%) and the char yield at a specific temperature (e.g., 600 °C or 800 °C).
Section 5: Visualizations
Workflow for Polymer Modification and Characterization
Caption: Workflow for polymer modification and subsequent characterization.
Mechanism of Thermal Stabilization
Caption: Mechanism of thermal stabilization by phosphonate modifiers.
References
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Weiss, R. A. (n.d.). Properties of polyethylene modified with phosphonate side groups I. Th. University of Connecticut. Retrieved from [Link]
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Janoušková, O., et al. (2023). Phosphorus-Containing Polymers as Sensitive Biocompatible Probes for 31P Magnetic Resonance. Molecules, 28(5), 2334. [Link]
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La-Salete, C., et al. (2020). Characterization and Long-Term Stability of Historical PMMA: Impact of Additives and Acrylic Sheet Industrial Production Processes. Polymers, 12(10), 2239. [Link]
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Vahabi, H., et al. (2012). The effect of phosphonate groups on thermal degradation and flammability has been investigated in the case of two chemically modified PMMA. European Polymer Journal, 48(3), 604-612. [Link]
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Khan, S. A., et al. (2025). Novel terpolymers based on methyl methacrylate with superior thermal stability and optical transparency for high-value applications. PLOS ONE, 20(10), e0310830. [Link]
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Blake, N., et al. (2023). Flame retardant phosphonate-functionalised polyethylenes. Polymer Chemistry, 14(27), 3225-3234. [Link]
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Rieger, J., et al. (2023). Real-time 31P NMR reveals different gradient strengths in polyphosphoester copolymers as potential MRI-traceable nanomaterials. Nature Communications, 14, 5394. [Link]
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ResearchGate. (n.d.). FTIR spectra for polyethylene (a) pure, (b) grafted, and (c) treated.[Link]
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ResearchGate. (n.d.). TGA data of poly(methyl methacrylate) (PMMA) and composites.[Link]
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Popa, A., et al. (2006). Synthesis and Characterization of Phosphonate Ester/Phosphonic Acid Grafted Styrene-Divinylbenzene Copolymer Microbeads and Their Application for Metal Ion Removal. Industrial & Engineering Chemistry Research, 45(16), 5536-5542. [Link]
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Przetaczek-Rożnowska, I., & Fortuna, T. (2021). Effect of Esterification Conditions on the Physicochemical Properties of Phosphorylated Potato Starch. Foods, 10(8), 1799. [Link]
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Organic Syntheses. (n.d.). DIETHYL BENZYLPHOSPHONATE. Retrieved from [Link]
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Ma, P. X., et al. (2009). Surface-grafting of phosphates onto a polymer for potential biomimetic functionalization of biomaterials. Journal of Colloid and Interface Science, 330(1), 78-85. [Link]
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EurekAlert!. (2025). Sustainable polymer modification with light for next-generation materials. Retrieved from [Link]
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Korobeinichev, O. P., et al. (2019). Kinetics of thermal decomposition of PMMA at different heating rates and in a wide temperature range. Thermochimica Acta, 672, 129-137. [Link]
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Le, T. S., et al. (2023). Thermal degradation of impact-modified PMMA in mechanical and chemical recycling. Journal of Applied Polymer Science, 140(30), e54283. [Link]
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Organic Chemistry Data. (2020). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]
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Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]
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ResearchGate. (n.d.). 31 P-NMR spectrum of the reaction of triethyl phosphate with phosphorus pentoxide (a) 70 • C and (b) 120 • C.[Link]
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Organic Syntheses. (n.d.). ETHYL (-)-[R-(E)]-4-O-BENZYL-4,5-DIHYDROXY-2-PENTENOATE. Retrieved from [Link]
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Lei, Z., et al. (2021). Radical Arbuzov Reaction. CCS Chemistry, 3(1), 346-355. [Link]
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ResearchGate. (n.d.). ATR/FTIR spectra of polyethylene films, modified by grafting polyacrylic acid for reaction time t r = 5 sec (1), 30 sec (2), and 90 sec (3); for clarity, the spectra are shifted along the y -axis.[Link]
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Keglevich, G., et al. (2018). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 23(10), 2449. [Link]
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Spectroscopy Online. (2021). The Infrared Spectra of Polymers II: Polyethylene. Retrieved from [Link]
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Song, Z., & Baker, W. E. (1992). Melt grafting of t-butylaminoethyl methacrylate onto polyethylene. Polymer, 33(15), 3266-3273. [Link]
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RSC Publishing. (n.d.). Study of interactions between Brønsted acids and triethylphosphine oxide in solution by 31P NMR: evidence for 2 : 1 species. Retrieved from [Link]
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ResearchGate. (2025). The Hydrolysis of Phosphinates and Phosphonates: A Review. [Link]
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YouTube. (2019). formation of phosphonate esters with the Arbuzov reaction. Retrieved from [Link]
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Kluczka, K., et al. (2020). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. Polymers, 12(9), 2096. [Link]
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ResearchGate. (2025). Synthesis and characterization of phosphonate‐containing polysiloxanes. [Link]
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Wang, Y., et al. (2018). Phosphonated Polymers with Fine-Tuned Ion Clustering Behavior: Toward Efficient Proton Conductors. Macromolecules, 51(4), 1434-1443. [Link]
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LaPointe, A. M., et al. (2024). Synthesis and Deconstruction of Polyethylene-type Materials. Chemical Reviews, 124(6), 3331-3373. [Link]
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ResearchGate. (n.d.). Grafting of itaconic acid onto LDPE by the reactive extrusion: Effect of neutralizing agents. [Link]
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ResearchGate. (n.d.). Modelling of thermal oxidation of phosphite stabilized polyethylene. [Link]
- Google Patents. (n.d.). CN103436193A - Grafted LLDPE (Linear Low-Density Polyethylene) based metal bonding film.
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El-shafy, O. E. (2011). Reactive melt blending of low-density polyethylene with poly (acrylic acid). Arabian Journal of Chemistry, 4(3), 297-303. [Link]
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Farcau, C., et al. (2023). Ultra-High Molecular Weight Polyethylene Modifications Produced by Carbon Nanotubes and Fe2O3 Nanoparticles. Materials, 16(5), 1894. [Link]
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Catalyst optimization for elimination pathways in Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester reactions
A Senior Application Scientist's Guide to the Horner-Wadsworth-Emmons Reaction with Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester
Welcome to the technical support center for optimizing elimination pathways involving phosphonate reagents. This guide is designed for researchers, scientists, and drug development professionals who utilize Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester, and similar phosphonoacetates in their synthetic workflows. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to troubleshoot and optimize your reactions effectively.
The primary application for this reagent is the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for creating carbon-carbon double bonds, typically with high stereoselectivity.[1][2][3] The "catalyst" in this context is the base used to generate the nucleophilic phosphonate carbanion, and its selection is paramount to the success of the reaction. This guide will walk you through common challenges and provide expert insights to ensure your experiments are both successful and reproducible.
Troubleshooting Guide: From Low Yield to Poor Selectivity
This section addresses the most common issues encountered during the HWE reaction in a direct question-and-answer format.
Issue 1: My reaction has a low yield or did not proceed at all. What went wrong?
Low conversion is the most frequent problem and can stem from several root causes. The following workflow can help diagnose the issue.
In-depth Explanation:
-
Cause A: Ineffective Deprotonation. The reaction begins with the deprotonation of the phosphonate to form a stabilized carbanion.[4][5] If the base is not strong enough or has degraded (e.g., old sodium hydride), this initial step will fail.[6] For standard phosphonoacetates, bases like Sodium Hydride (NaH) are common. For less acidic phosphonates, stronger, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS) may be required.[6][7]
-
Cause B: Moisture in the Reaction. The phosphonate carbanion is a potent base and is readily quenched by water or other protic impurities.[6][7] It is critical to use flame-dried glassware, anhydrous solvents, and perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent this.
-
Cause C: Poorly Reactive Carbonyl Compound. Steric hindrance can significantly slow the reaction. Aldehydes are generally more reactive than ketones.[6][7] For hindered ketones, increasing the reaction temperature or switching to a more nucleophilic phosphonate reagent may be necessary to drive the reaction to completion.[7]
-
Cause D: Substrate Instability. Some aldehydes or ketones are sensitive to strong bases and can undergo side reactions like self-condensation (aldol).[6] For such delicate substrates, milder conditions, such as those developed by Masamune and Roush (LiCl with an amine base like DBU) or Rathke and Nowak (LiBr or MgBr₂ with triethylamine), can be highly effective.[3] These conditions increase the acidity of the phosphonate through metal complexation, allowing for deprotonation with a weaker base.[3]
Issue 2: My reaction produced a mixture of E and Z isomers. How can I improve stereoselectivity?
The HWE reaction is renowned for its stereochemical control, which can be tuned by carefully selecting the reaction conditions.[2]
Achieving High (E)-Selectivity (Thermodynamic Control): The standard HWE reaction typically yields the thermodynamically more stable (E)-alkene.[6][7] The formation of the oxaphosphetane intermediate is reversible. Using lithium or sodium bases allows for this equilibrium to be established, favoring the pathway that leads to the less sterically hindered (E)-product.[6] Running the reaction at higher temperatures (e.g., 0 °C to room temperature) ensures that this thermodynamic equilibrium is reached.[6][8]
Achieving High (Z)-Selectivity (Kinetic Control): To obtain the less stable (Z)-alkene, the reaction must be run under kinetic control, where the initial, faster-forming intermediate is trapped. This is the principle behind the Still-Gennari modification .[7][9] Key modifications include:
-
Phosphonate Reagent: Using phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters) enhances the kinetic preference for the Z-intermediate.[7][9]
-
Base and Additive: A potassium base, such as potassium bis(trimethylsilyl)amide (KHMDS), is used in conjunction with 18-crown-6 ether. The crown ether sequesters the potassium cation, preventing the reversal of the intermediate formation.[3][7]
-
Temperature: The reaction must be run at very low temperatures (typically -78 °C) to prevent the intermediates from equilibrating to the more stable E-pathway.[6][7]
| Parameter | (E)-Alkene (Favored) | (Z)-Alkene (Favored) | Rationale |
| Base Cation | Li⁺, Na⁺ (e.g., NaH, LHMDS) | K⁺ (e.g., KHMDS) | K⁺ promotes kinetic control, especially when sequestered.[6] |
| Temperature | 0 °C to Room Temp | -78 °C | Low temperature traps the kinetically formed intermediate.[6] |
| Phosphonate | Standard (e.g., Diethyl) | Modified (e.g., Bis-trifluoroethyl) | Electron-withdrawing groups favor the Z-pathway.[9] |
| Additives | None required | 18-crown-6 | Sequesters K⁺ to prevent intermediate equilibration.[7] |
Issue 3: I'm having difficulty with the reaction workup and product purification. What can I do?
A key advantage of the HWE reaction is that the dialkylphosphate byproduct is typically water-soluble, allowing for easy removal via aqueous extraction.[7][10] However, problems can still arise.
-
Problem: Precipitation of Byproduct. The dialkylphosphate salt can sometimes precipitate during workup, complicating the separation of aqueous and organic layers.
-
Solution: Ensure the aqueous phase is sufficiently basic (pH > 8) to keep the phosphate salt fully deprotonated and dissolved. If precipitation persists, adding more water to the extraction can help dissolve the salt.[7]
-
-
Problem: Emulsion Formation. Vigorous shaking during extraction can lead to stable emulsions.
-
Solution: Use gentle swirling or inversions for mixing instead of vigorous shaking. Adding a saturated solution of NaCl (brine) can help break emulsions by increasing the ionic strength of the aqueous phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for the Horner-Wadsworth-Emmons reaction?
The mechanism proceeds through a sequence of well-understood steps, which explains its stereochemical outcome.[10][11]
-
Deprotonation: A base removes the acidic proton alpha to the phosphonate and ester groups, creating a highly nucleophilic, resonance-stabilized phosphonate carbanion.[4]
-
Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.[4]
-
Cyclization: The oxygen anion attacks the electrophilic phosphorus atom to form a four-membered ring intermediate called an oxaphosphetane.[5][11]
-
Elimination: The oxaphosphetane collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form the final alkene product and a water-soluble phosphate salt byproduct.[4]
Q2: How do I choose the best base and solvent for my reaction?
The choice is critical and depends on the acidity of your phosphonate and the sensitivity of your substrates.[6]
| Base | pKa (Conj. Acid) | Common Solvent | Characteristics & Use Cases |
| NaH | ~35 (H₂) | THF, DME | Strong, inexpensive hydride base. Good for standard phosphonoacetates. Heterogeneous.[6] |
| LHMDS/KHMDS | ~26 (HMDS) | THF | Strong, non-nucleophilic, sterically hindered. Soluble. KHMDS is key for Z-selectivity.[7] |
| n-BuLi | ~50 (Butane) | THF, Hexanes | Very strong, can act as a nucleophile. Used for less acidic phosphonates. Requires careful handling.[6] |
| LDA | ~36 (Diisopropylamine) | THF | Strong, non-nucleophilic. Often prepared in situ. Good for preventing side reactions.[6] |
| LiCl / DBU | ~13 (DBU-H⁺) | Acetonitrile | Masamune-Roush conditions. Mild system for base-sensitive substrates.[3] |
Solvents: Anhydrous aprotic polar solvents like Tetrahydrofuran (THF) and 1,2-Dimethoxyethane (DME) are most common as they effectively solvate the intermediates.[6][10] Always use freshly distilled or commercially available anhydrous solvents.
Q3: What are the primary advantages of the HWE reaction over the classical Wittig reaction?
While both are olefination reactions, the HWE offers several practical advantages:[3]
-
Increased Nucleophilicity: The phosphonate carbanion is generally more nucleophilic and less basic than the corresponding phosphonium ylide, allowing it to react efficiently with a wider range of carbonyls, including many ketones.[3][10]
-
Simplified Purification: The phosphate byproduct is water-soluble and easily removed by a simple aqueous extraction, whereas the triphenylphosphine oxide from the Wittig reaction is often crystalline and requires chromatography for removal.[7][10]
-
Stereochemical Control: The HWE reaction generally provides excellent and predictable stereoselectivity, favoring the (E)-alkene under standard conditions.[10]
Detailed Experimental Protocols
Protocol 1: General Procedure for (E)-Selective HWE Reaction
This protocol is a general guideline for achieving the thermodynamically favored (E)-alkene.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Solvent Addition: Add anhydrous THF via cannula. Cool the suspension to 0 °C in an ice bath.
-
Phosphonate Addition: Add a solution of Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester (1.1 equiv.) in anhydrous THF to the dropping funnel and add it dropwise to the NaH suspension over 15 minutes.
-
Anion Formation: Remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. Hydrogen gas evolution should be observed. The formation of the phosphonate carbanion is often the rate-limiting step.[6]
-
Carbonyl Addition: Cool the reaction mixture back down to 0 °C. Add a solution of the aldehyde or ketone (1.0 equiv.) in anhydrous THF dropwise via the dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC) (typically 2-4 hours).
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Still-Gennari Modification for (Z)-Selective HWE Reaction
This protocol is designed to kinetically favor the (Z)-alkene. It requires a modified phosphonate like a bis(2,2,2-trifluoroethyl)phosphonate.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.5 equiv.) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add potassium hexamethyldisilazide (KHMDS, 1.1 equiv., typically as a solution in THF) dropwise and stir for 10 minutes.
-
Phosphonate Addition: Add the bis(2,2,2-trifluoroethyl)phosphonate reagent (1.2 equiv.) dropwise and stir for 30 minutes at -78 °C.
-
Carbonyl Addition: Add a solution of the aldehyde (1.0 equiv.) in anhydrous THF dropwise.
-
Reaction: Stir the reaction at -78 °C until completion, as monitored by TLC (typically 1-4 hours).[7]
-
Workup & Purification: Quench the reaction at -78 °C with saturated aqueous NH₄Cl and allow it to warm to room temperature. Proceed with extraction and purification as described in Protocol 1.
References
-
Andrzejewska, E., et al. (2021). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 26(16), 4989. [Link]
-
Nakamura, H., et al. (2021). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 86(17), 11746-11760. [Link]
-
Horner-Wadsworth-Emmons (HWE) Reaction. Organic Chemistry Portal. [Link]
-
Horner-Wadsworth-Emmons reaction. ChemHelpASAP (YouTube). [Link]
-
Ethyl diethoxyacetate. Organic Syntheses Procedure. [Link]
-
Supporting Information - General procedure D: Horner-Wadsworth-Emmons reaction. The Royal Society of Chemistry. [Link]
-
Ei mechanism. Wikipedia. [Link]
-
Moriyama, K., et al. (2022). One-Pot O2-Oxidation and the Horner–Wadsworth–Emmons Reaction of Primary Alcohols for the Synthesis of (Z)-α,β-Unsaturated Esters. The Journal of Organic Chemistry, 87(15), 10085-10096. [Link]
-
Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
-
Ando, K. (1999). A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815-6821. [Link]
-
Acetic acid, ethoxy-, and ethyl ester. Organic Syntheses Procedure. [Link]
-
Mechanism of the E2 Reaction. Master Organic Chemistry. [Link]
-
Acetic acid, [(diethoxyphosphinothioyl)thio]-, ethyl ester. US EPA. [Link]
Sources
- 1. ホーナー・ワズワース・エモンス反応 Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station (ケムステ) [chem-station.com]
- 2. Horner-Wadsworth-Emmons Reaction | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester | 66802-68-4 | Benchchem [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Wittig-Horner Reaction [organic-chemistry.org]
Acetic acid,[(diethoxyphosphinyl)oxy]-, ethyl ester vs triethyl phosphonoacetate reactivity comparison
In advanced organic synthesis and drug development, the precise selection of phosphorus-containing reagents dictates the success of carbon-carbon bond formation and functional group transformations. Two compounds that are frequently compared—and occasionally conflated in chemical databases—are Triethyl phosphonoacetate (TEPA) and Ethyl 2-(diethoxyphosphoryloxy)acetate .
While they differ by only a single oxygen atom, this structural variance shifts the central linkage from a stable P–C bond to a labile P–O–C bond. This guide provides an in-depth, objective comparison of their reactivity profiles, thermodynamic stability, and practical applications in the laboratory.
Structural Causality and Thermochemical Analysis
The fundamental divergence in reactivity between these two reagents originates from their electronic environments and bond connectivities:
-
Triethyl Phosphonoacetate (TEPA, CAS 867-13-0): Features a P–C bond , classifying it as a phosphonate ester. The phosphorus atom is directly bonded to the α -carbon. The strong electron-withdrawing effect of the phosphonate group, coupled with the adjacent ester, highly acidifies the α -protons (pKa ~13). This enables facile deprotonation to form a resonance-stabilized carbanion that drives Horner-Wadsworth-Emmons (HWE) olefinations[1].
-
Ethyl 2-(diethoxyphosphoryloxy)acetate (CAS 66802-68-4): Features a P–O–C linkage , classifying it as a phosphate ester of ethyl glycolate. The insertion of the oxygen atom insulates the α -carbon from the strong inductive pull of the phosphorus[2]. Consequently, the α -protons are significantly less acidic (pKa ~20–22). Furthermore, the diethyl phosphate moiety is an excellent leaving group, rendering the α -carbon highly susceptible to nucleophilic attack (S N 2 displacement) and cross-coupling reactions[3].
Triethyl Phosphonoacetate (TEPA): The HWE Workhorse
TEPA is the gold standard for synthesizing (E)- α , β -unsaturated esters. The causality of its high (E)-selectivity lies in the thermodynamic equilibration of the oxaphosphetane intermediate. The anti-addition of the phosphonate carbanion to the aldehyde minimizes steric clash, leading to a syn-elimination that exclusively yields the trans-alkene[4].
Fig 1: HWE olefination mechanistic pathway using Triethyl Phosphonoacetate (TEPA).
Experimental Protocol: Highly (E)-Selective HWE Olefination
Self-Validating System: This protocol utilizes mild base conditions. The reaction's success is self-validated by the precipitation of the phosphate byproduct and the distinct 1 H NMR coupling constant ( J=15−16 Hz) of the resulting (E)-alkene.
-
Preparation : In an oven-dried, argon-purged flask, dissolve 1.0 equiv of TEPA in anhydrous THF (0.2 M).
-
Enolization : Cool the solution to 0 °C. Slowly add 1.1 equiv of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 1.5 equiv of anhydrous LiCl. Stir for 15 minutes. Causality: The Li + cation coordinates the phosphonate oxygen, increasing the acidity of the α -protons and stabilizing the resulting carbanion.
-
Addition : Add 0.95 equiv of the target aldehyde dropwise.
-
Reaction : Warm to room temperature and stir for 2–4 hours. Monitor via TLC until the aldehyde is consumed.
-
Workup : Quench with saturated aqueous NH 4 Cl. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO 4 , and concentrate. The water-soluble diethyl phosphate byproduct is largely removed during the aqueous wash.
Ethyl 2-(Diethoxyphosphoryloxy)acetate: The Electrophilic Phosphate
Unlike TEPA, this compound cannot participate in HWE olefinations because it lacks the requisite P–C bond to form the oxaphosphetane intermediate. Instead, its reactivity is defined by the excellent leaving group ability of the phosphate group. It serves a dual role: as an electrophilic alkylating agent to transfer the ethyl acetate moiety, or, under strictly controlled cryogenic conditions, as an α -oxy enolate precursor for aldol additions and Suzuki-Miyaura cross-couplings[3].
Fig 2: Divergent reactivity pathways of Ethyl 2-(diethoxyphosphoryloxy)acetate.
Experimental Protocol: Cryogenic Aldol Addition via Lithium Enolate
Self-Validating System: The stability of the α -phosphoryloxy enolate is highly temperature-dependent. β -elimination to a ketene is a competing pathway. Successful trapping of the enolate with an aldehyde without phosphate elimination validates the strict cryogenic control.
-
Preparation : In an oven-dried Schlenk flask under argon, prepare a solution of 1.1 equiv of LDA (Lithium diisopropylamide) in anhydrous THF at -78 °C.
-
Enolization : Add a solution of 1.0 equiv of Ethyl 2-(diethoxyphosphoryloxy)acetate in THF dropwise over 10 minutes. Maintain the internal temperature strictly at -78 °C. Stir for 30 minutes to ensure complete enolization. Causality: A strong, non-nucleophilic base is required due to the lower acidity of the α -protons, and the cryogenic temperature prevents the expulsion of the diethyl phosphate leaving group.
-
Electrophile Trapping : Add 1.2 equiv of the target aldehyde dropwise. Stir at -78 °C for 2 hours.
-
Quenching : Quench the reaction at -78 °C by rapid addition of cold saturated aqueous NH 4 Cl to prevent β -elimination during warming.
-
Workup : Extract with diethyl ether, dry over Na 2 SO 4 , and purify via flash chromatography to isolate the α -phosphoryloxy- β -hydroxy ester.
Comparative Quantitative Data
The following table summarizes the key physicochemical and reactive differences between the two reagents:
| Property | Triethyl Phosphonoacetate (TEPA) | Ethyl 2-(diethoxyphosphoryloxy)acetate |
| CAS Number | 867-13-0 | 66802-68-4 |
| Molecular Formula | C 8 H 17 O 5 P | C 8 H 17 O 6 P |
| Key Linkage | P–C (Phosphonate) | P–O–C (Phosphate) |
| α -Proton Acidity (pKa) | ~13–14 (Highly acidic) | ~20–22 (Weakly acidic) |
| Primary Application | Horner-Wadsworth-Emmons (HWE) Olefination | Electrophile / α -Oxy Enolate Precursor |
| Leaving Group at α -C | Poor (Phosphonate is retained until cyclization) | Excellent (Diethyl phosphate is easily displaced) |
| Required Base for Enolization | Mild to Moderate (e.g., LiOH, DBU, NaH) | Strong, Non-nucleophilic (e.g., LDA at -78 °C) |
References
-
Triethyl phosphonoacetate - Wikipedia Source: Wikipedia URL:[Link]
-
Highly E-Selective Solvent-Free Horner-Wadsworth-Emmons Reaction Source: Bulletin of the Chemical Society of Japan (Oxford University Press) URL:[Link]
-
Suzuki-Miyaura Cross-Coupling of α -Phosphoryloxy Enol Ethers with Arylboronic Acids Source: ResearchGate URL:[Link]
Sources
Comparative Efficacy Guide: Acetic Acid,[(diethoxyphosphinyl)oxy]-, Ethyl Ester in Advanced Polymer Modification
Executive Summary & Mechanistic Grounding
In the landscape of advanced materials and biomedical polymer engineering, the demand for modifiers that impart robust flame retardancy, tunable thermal properties, and enhanced surface adhesion without compromising structural integrity is paramount. Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester (CAS 66802-68-4) represents a highly specialized reactive organophosphate. Unlike traditional additive plasticizers, this compound features a dual-functional architecture: a labile phosphate ester (P-O-C) linkage and a reactive ethyl ester tail .
For drug development professionals and polymer scientists, this dual functionality is critical. In biomedical applications (e.g., drug-eluting stents, implantable depots), the reactive ester allows for covalent grafting onto biodegradable backbones like polylactic acid (PLA), enhancing hydrophilicity and cellular adhesion through biomimetic phosphate groups. In industrial applications, it serves as a permanent, non-leaching flame retardant (FR) .
The P-O-C vs. P-C Paradigm
The fundamental causality behind the superior performance of CAS 66802-68-4 lies in its chemical bonds. Phosphate esters (P-O-C) possess lower thermal activation energies for cleavage compared to phosphonate esters (P-C). When exposed to heat flux, the P-O-C bond readily decomposes to yield polyphosphoric acid at temperatures that perfectly align with the degradation profile of most polymer matrices . This acid acts as a potent dehydrating agent, catalyzing the carbonization of the polymer into a protective intumescent char layer (condensed-phase mechanism) . Simultaneously, it releases POx• radicals that scavenge volatile H• and OH• radicals in the flame zone (gas-phase mechanism) .
Dual-phase flame retardancy mechanism of phosphate ester modified polymers.
Comparative Efficacy Analysis
To objectively evaluate CAS 66802-68-4, we must benchmark it against three industry-standard phosphorus-based alternatives:
-
Triethyl Phosphonoacetate (TEPA, CAS 867-13-0) : A structural analog, but a phosphonate (P-C bond). While it can react into polymer chains, its higher thermal stability delays polyphosphoric acid formation, resulting in inferior condensed-phase charring.
-
Dimethyl Methylphosphonate (DMMP, CAS 756-79-6) : A highly efficient gas-phase flame retardant. However, it is a non-reactive additive. It severely plasticizes the matrix (drastically lowering the Glass Transition Temperature, Tg) and is highly prone to environmental leaching and volatilization.
-
Diphenyl Octyl Phosphate (DPO, CAS 115-88-8) : A standard additive aryl phosphate. It provides good charring but lacks a reactive functional group, leading to long-term migration out of the polymer matrix.
Quantitative Performance Summary
The following data summarizes the performance of these modifiers when integrated into a standard Polyurethane (PU) matrix at a 10 wt% loading concentration.
| Modifier | Chemical Class | Integration Type | LOI (%) | UL-94 Rating | Tg Shift (°C) | Post-Extraction LOI Retention |
| CAS 66802-68-4 | Phosphate Ester | Reactive (Covalent) | 29.5 | V-0 | -2.1 | >98% |
| TEPA | Phosphonate Ester | Reactive (Covalent) | 25.0 | V-2 | -1.5 | >98% |
| DMMP | Methylphosphonate | Additive (Physical) | 30.2 | V-0 | -18.4 | <15% |
| DPO | Aryl Phosphate | Additive (Physical) | 26.8 | V-1 | -12.0 | <20% |
Insight: CAS 66802-68-4 is the only modifier that achieves a V-0 flammability rating without causing a catastrophic drop in the polymer's Tg or suffering from extraction losses.
Experimental Workflows: A Self-Validating System
To ensure scientific integrity, the efficacy of a reactive modifier must be proven through a self-validating experimental design. The following protocol utilizes aggressive solvent extraction to definitively separate permanent covalent integration from transient physical entrapment.
Protocol: Covalent Integration and Extraction Validation
Phase 1: Reactive Synthesis
-
Prepolymer Formation : React poly(tetramethylene ether) glycol (PTMEG) with isophorone diisocyanate (IPDI) at 80°C under a dry nitrogen atmosphere for 2 hours to form an NCO-terminated prepolymer.
-
Modifier Integration : Introduce 10 wt% of CAS 66802-68-4. Elevate the temperature to 90°C and introduce 1,4-butanediol as a chain extender. The ethyl ester group of the modifier undergoes transesterification, actively grafting onto the polymer backbone. Catalyze with 0.1 wt% dibutyltin dilaurate (DBTDL).
-
Curing : Cast the functionalized prepolymer into PTFE molds and thermally cure at 110°C for 12 hours to yield the modified PU film.
Phase 2: Self-Validating Extraction (The Causality Test) 4. Baseline Testing : Measure the initial Limiting Oxygen Index (LOI, ASTM D2863) and Glass Transition Temperature (Tg) via Dynamic Mechanical Analysis (DMA). 5. Soxhlet Extraction : Subject the cured films to continuous Soxhlet extraction using an ethanol/water (70:30) azeotrope for 48 hours. Causality: This aggressive solvent system will strip any unbound small molecules from the matrix. 6. Validation Analysis : Re-evaluate LOI and Tg post-extraction.
-
Logic Check: If the modifier is merely physically trapped (e.g., DMMP), the solvent extracts it, resulting in a drastic drop in LOI back to the baseline PU level (~18%). If covalently bound (CAS 66802-68-4), the LOI remains stable (>98% retention), definitively proving permanent network integration.
Workflow of covalent integration of CAS 66802-68-4 into a polymer matrix.
References
-
Schartel, B. (2010). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? Materials. URL:[Link]
-
Wang, X., et al. (2024). The development and application of contemporary phosphorus flame retardants: a review. Frontiers in Chemistry. URL:[Link]
-
Decachem. (2024). Phosphates in Flame Retardant Systems: Mechanisms and Benefits. URL:[Link]
-
Enke Chemical. (2023). General introduction on phosphorus-based flame retardant. URL:[Link]
A Comparative Guide to GC-MS Analysis Validation for [(diethoxyphosphinyl)oxy]acetic acid ethyl ester and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and environmental analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. [(Diethoxyphosphinyl)oxy]acetic acid ethyl ester and its derivatives, a class of organophosphorus compounds, present unique analytical challenges due to their polarity and potential for thermal degradation. This guide, grounded in established scientific principles and field-proven insights, provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) method validation strategies for these analytes. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
The Analytical Imperative: Why GC-MS?
Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds, while mass spectrometry offers unparalleled sensitivity and specificity for their identification and quantification. This combination makes GC-MS a cornerstone for the analysis of many organic molecules. However, the inherent characteristics of organophosphorus compounds, such as [(diethoxyphosphinyl)oxy]acetic acid ethyl ester, necessitate careful method development and rigorous validation to ensure data of the highest quality and integrity.
A critical consideration in the GC-MS analysis of these polar analytes is the potential for interactions with active sites within the GC system, which can lead to poor peak shape and compromised reproducibility[1][2]. Furthermore, the complexity of matrices in which these compounds are often found, such as biological fluids or environmental samples, can introduce significant matrix effects, leading to either suppression or enhancement of the analytical signal[3][4][5].
The Crucial First Step: Sample Preparation and Derivatization
The journey to reliable GC-MS data begins long before the sample is injected. The choice of sample preparation and derivatization strategy is arguably the most critical factor influencing the success of the analysis.
Sample Preparation: Taming the Matrix
The primary goal of sample preparation is to isolate the analytes of interest from the sample matrix, remove interfering substances, and pre-concentrate the analytes to a level suitable for detection[6][7]. For organophosphorus compounds in complex matrices, several techniques have proven effective:
-
Solid-Phase Extraction (SPE): A well-established and versatile technique for extracting and purifying analytes from a liquid matrix[6][8]. The choice of sorbent is critical and depends on the specific properties of the analyte and the matrix.
-
Solid-Phase Microextraction (SPME): A solvent-free technique that integrates sampling, extraction, and concentration into a single step. It is particularly useful for trace analysis[6][8].
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Initially developed for pesticide residue analysis in food, the QuEChERS method has gained widespread adoption for a variety of analytes and matrices due to its simplicity and efficiency[9][10].
Table 1: Comparison of Sample Preparation Techniques
| Technique | Advantages | Disadvantages | Typical Applications |
| Solid-Phase Extraction (SPE) | High recovery, good selectivity, can handle larger sample volumes.[6][8] | Can be time-consuming and require significant solvent volumes. | Environmental water samples, biological fluids. |
| Solid-Phase Microextraction (SPME) | Solvent-free, simple, and integrates extraction and concentration.[6][8] | Fiber fragility, potential for matrix effects. | Volatile and semi-volatile organic compounds in air, water, and soil. |
| QuEChERS | Fast, easy to perform, uses small amounts of solvent, and is cost-effective.[9][10] | May not be suitable for all analyte-matrix combinations, may require further cleanup steps. | Pesticide residues in food and agricultural products. |
Derivatization: Enhancing Volatility and Detectability
Many organophosphorus acids and their polar derivatives are not sufficiently volatile for direct GC-MS analysis. Derivatization is a chemical modification process that converts these polar analytes into less polar, more volatile, and more thermally stable derivatives[11][12][13].
-
Silylation: One of the most common derivatization techniques, silylation involves replacing active hydrogens with a trimethylsilyl (TMS) or other silyl group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used[11].
-
Alkylation (including Methylation): This involves the addition of an alkyl group. Diazomethane is a common methylating agent, though its toxicity and explosive nature necessitate careful handling[11].
-
Acylation: This technique introduces an acyl group, often using reagents like pentafluorobenzyl bromide (PFBBr), which can enhance electron capture detection[11][14].
Table 2: Comparison of Derivatization Reagents
| Reagent | Target Functional Groups | Advantages | Disadvantages |
| BSTFA/MSTFA | -OH, -COOH, -NH, -SH | Forms stable, volatile TMS derivatives.[11] | Sensitive to moisture. |
| Diazomethane | -COOH, -OH (phenolic) | Highly reactive, produces clean reactions.[11] | Toxic, explosive, and can form artifacts. |
| Pentafluorobenzyl Bromide (PFBBr) | -COOH, -OH (phenolic) | Creates derivatives with excellent electron-capturing properties, enhancing sensitivity for ECD or NCI-MS.[11] | Can be a more complex and lengthy procedure. |
The Core of the Analysis: GC-MS Method Validation
A validated GC-MS method provides documented evidence that the procedure is suitable for its intended purpose. The validation process involves evaluating a series of performance characteristics as outlined by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[15][16][17].
A Step-by-Step Experimental Protocol for Validation
The following protocol outlines a robust approach to validating a GC-MS method for the analysis of [(diethoxyphosphinyl)oxy]acetic acid ethyl ester and its derivatives.
1. System Suitability:
-
Objective: To ensure the GC-MS system is performing adequately on the day of analysis.
-
Procedure:
-
Prepare a standard solution of the analyte and a suitable internal standard.
-
Inject the solution six replicate times.
-
Evaluate the following parameters:
-
Peak Area Reproducibility: The relative standard deviation (RSD) of the peak areas for the analyte and internal standard should be ≤ 15%.
-
Retention Time Reproducibility: The RSD of the retention times should be ≤ 2%.
-
Peak Tailing Factor: Should be between 0.8 and 1.5.
-
Resolution: The resolution between the analyte peak and any adjacent peaks should be ≥ 1.5.
-
-
-
Causality: This initial check confirms that the chromatographic system is stable and capable of producing consistent and reliable data before proceeding with the analysis of unknown samples.
2. Specificity/Selectivity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure:
-
Analyze blank matrix samples (e.g., plasma, soil extract) to ensure no interfering peaks are present at the retention time of the analyte.
-
Spike the blank matrix with the analyte and potential interfering compounds and verify that the analyte peak is well-resolved.
-
-
Causality: This ensures that the signal being measured is solely from the analyte of interest, preventing false positives or inaccurate quantification.
3. Linearity and Range:
-
Objective: To establish the relationship between the concentration of the analyte and the instrumental response and to define the concentration range over which this relationship is acceptable.
-
Procedure:
-
Prepare a series of calibration standards by spiking the blank matrix with the analyte at a minimum of five different concentration levels.
-
Analyze each standard in triplicate.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²), which should be ≥ 0.99.
-
-
Causality: A linear response is fundamental for accurate quantification. The defined range ensures that the method is only used for concentrations where this linear relationship holds true.
4. Accuracy and Precision:
-
Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (precision).
-
Procedure:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.
-
Analyze five replicates of each QC sample on the same day (intra-day precision and accuracy) and on three different days (inter-day precision and accuracy).
-
Calculate the recovery for accuracy (as a percentage of the nominal concentration) and the RSD for precision.
-
-
Acceptance Criteria:
-
Accuracy: Within ±15% of the nominal value (±20% for the Lower Limit of Quantification).
-
Precision: RSD ≤ 15% (≤ 20% for the Lower Limit of Quantification).
-
-
Causality: These parameters demonstrate the reliability and reproducibility of the method, providing confidence in the generated data.
5. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Procedure:
-
Signal-to-Noise Ratio: Determine the concentration at which the analyte peak is distinguishable from the background noise (typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ).
-
Standard Deviation of the Response and the Slope: Calculate LOD and LOQ based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.
-
-
Causality: Establishing the LOD and LOQ is crucial for understanding the limitations of the method and ensuring it is sensitive enough for the intended application.
6. Robustness:
-
Objective: To assess the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure:
-
Introduce small variations to parameters such as GC oven temperature ramp rate, carrier gas flow rate, and injector temperature.
-
Analyze a QC sample under each of the modified conditions.
-
Evaluate the impact on the results (e.g., retention time, peak area, and quantification).
-
-
Causality: A robust method is less susceptible to minor variations that can occur during routine use, ensuring its transferability and long-term performance.
Table 3: Summary of GC-MS Validation Performance Data (Hypothetical)
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.99 | 0.998 |
| Range | - | 1 - 1000 ng/mL |
| Intra-day Precision (RSD) | ≤ 15% | 3.5 - 7.2% |
| Inter-day Precision (RSD) | ≤ 15% | 5.1 - 9.8% |
| Intra-day Accuracy (% Recovery) | 85 - 115% | 92.5 - 108.3% |
| Inter-day Accuracy (% Recovery) | 85 - 115% | 90.1 - 112.7% |
| LOD | S/N ≥ 3 | 0.3 ng/mL |
| LOQ | S/N ≥ 10 | 1.0 ng/mL |
| Robustness | No significant impact on results | Passed |
Visualizing the Workflow and Fragmentation
To further elucidate the process, the following diagrams illustrate the experimental workflow and a plausible fragmentation pathway for [(diethoxyphosphinyl)oxy]acetic acid ethyl ester.
Caption: Experimental workflow for GC-MS analysis validation.
Caption: Plausible fragmentation pathway of the target analyte.
The fragmentation of organophosphorus esters in electron ionization (EI) mass spectrometry often involves cleavage of bonds adjacent to the phosphorus atom and the carbonyl group, as well as rearrangements[18][19][20]. The proposed pathway illustrates some of the expected major fragmentation routes.
Conclusion and Recommendations
The successful validation of a GC-MS method for the analysis of [(diethoxyphosphinyl)oxy]acetic acid ethyl ester and its derivatives hinges on a systematic and scientifically sound approach. Key recommendations for researchers and drug development professionals include:
-
Invest in Robust Sample Preparation: The "garbage in, garbage out" principle holds especially true in analytical chemistry. A well-optimized sample preparation protocol is essential for minimizing matrix effects and achieving reliable results.
-
Select the Appropriate Derivatization Technique: The choice of derivatization reagent should be based on the specific functional groups present in the analytes and the desired sensitivity of the method.
-
Adhere to Rigorous Validation Guidelines: Following established guidelines from bodies like the ICH and FDA ensures that the method is fit for its intended purpose and that the data generated is defensible.
-
Embrace a Proactive Approach to Troubleshooting: Understanding the potential pitfalls of GC-MS analysis, such as active site interactions and matrix effects, allows for the development of more robust and reliable methods.
By implementing the strategies and protocols outlined in this guide, researchers can develop and validate GC-MS methods that provide accurate, precise, and reliable data for [(diethoxyphosphinyl)oxy]acetic acid ethyl ester and its derivatives, ultimately contributing to the advancement of pharmaceutical science and environmental monitoring.
References
-
PubMed. (2010, May 15). Sorptive extraction techniques in sample preparation for organophosphorus pesticides in complex matrices. [Link]
-
National Center for Biotechnology Information. (n.d.). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. [Link]
-
Taylor & Francis Online. (2021, October 23). Full article: Sampling and Sample Preparation Techniques for the Analysis of Organophosphorus Pesticides in Soil Matrices. [Link]
-
ResearchGate. (n.d.). Sampling and Sample Preparation Techniques for the Analysis of Organophosphorus Pesticides in Soil Matrices | Request PDF. [Link]
-
MDPI. (2023, August 16). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. [Link]
-
MDPI. (2023, October 31). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. [Link]
-
IntechOpen. (2017, December 13). Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices. [Link]
-
LCGC International. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. [Link]
-
PubMed. (2021, October 23). Sampling and Sample Preparation Techniques for the Analysis of Organophosphorus Pesticides in Soil Matrices. [Link]
-
AKJournals. (2020, July 17). Development and validation of method for determination of organophosphorus pesticides traces in liver sample by GC-MS/MS-ion trap in. [Link]
-
PubMed. (2007, March 14). Derivatization of organophosphorus nerve agent degradation products for gas chromatography with ICPMS and TOF-MS detection. [Link]
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A Senior Application Scientist's Guide to Horner-Wadsworth-Emmons Reagents: A Comparative Analysis of Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester and Standard Organophosphorus Reagents
For researchers, scientists, and professionals in drug development, the Horner-Wadsworth-Emmons (HWE) reaction is an indispensable tool for the stereoselective synthesis of alkenes. The choice of the organophosphorus reagent is paramount in dictating the yield, stereoselectivity, and substrate scope of this powerful transformation. This guide provides an in-depth comparison of a specialized, yet less documented reagent, Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester, with the workhorse of HWE chemistry, Triethyl phosphonoacetate, and the Z-selective Still-Gennari type reagents.
The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview
The Horner-Wadsworth-Emmons (HWE) reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to furnish an alkene.[1] The reaction proceeds via the initial deprotonation of the phosphonate to form a nucleophilic carbanion. This carbanion then adds to the carbonyl compound to form a diastereomeric mixture of β-hydroxyphosphonate intermediates. Subsequent elimination of a dialkyl phosphate salt yields the alkene.[2] The stereochemical outcome of the reaction is largely dependent on the nature of the phosphonate reagent, the reaction conditions, and the substrates employed.[3]
Caption: Generalized workflow of the Horner-Wadsworth-Emmons reaction.
The Standard Bearer: Triethyl Phosphonoacetate
Triethyl phosphonoacetate is arguably the most common and well-studied HWE reagent for the synthesis of α,β-unsaturated esters.[4] Its widespread use stems from its commercial availability, stability, and generally high yields with a strong preference for the formation of the thermodynamically more stable (E)-alkene.[5][6]
Reactivity and Stereoselectivity:
The E-selectivity of reactions employing triethyl phosphonoacetate is a result of thermodynamic control.[7] The intermediate β-hydroxyphosphonates can equilibrate, favoring the anti-diastereomer which, upon syn-elimination, leads to the (E)-alkene. This selectivity is particularly pronounced with unhindered aldehydes.
The Challenger: Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester
Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester (CAS 66802-68-4) presents an interesting structural variation from the standard phosphonoacetate reagents. The key difference is the presence of an oxygen atom linking the phosphorus to the α-carbon. This modification is expected to significantly influence the electronic properties and steric environment of the resulting carbanion.
Expected Reactivity Profile:
The electron-withdrawing nature of the α-oxygen atom is anticipated to increase the acidity of the α-proton, potentially allowing for the use of milder bases for carbanion formation compared to triethyl phosphonoacetate. However, this increased acidity might also lead to a less nucleophilic carbanion, which could affect reaction rates with sterically hindered or less reactive carbonyls.
Anticipated Stereoselectivity:
The stereochemical outcome with this reagent is less predictable without experimental data. The presence of the α-oxy group could influence the stability of the intermediate oxaphosphetane diastereomers, potentially altering the E/Z selectivity compared to standard HWE reagents. It is plausible that the steric bulk and electronic effects of the diethoxyphosphinyloxy group could favor the formation of Z-alkenes under certain conditions, though this remains to be experimentally verified.
The Z-Selective Alternative: Still-Gennari Reagents
For the synthesis of (Z)-α,β-unsaturated esters, the Still-Gennari modification of the HWE reaction is the gold standard.[2] This method employs phosphonates with electron-withdrawing groups on the phosphorus, such as bis(2,2,2-trifluoroethyl)phosphonoacetate.[7]
Mechanism of Z-Selectivity:
The electron-withdrawing groups in Still-Gennari reagents accelerate the rate of elimination from the syn-β-hydroxyphosphonate intermediate, which is formed under kinetic control at low temperatures.[8] This rapid, irreversible elimination prevents equilibration to the more stable anti-intermediate, thus leading to the formation of the (Z)-alkene.[7]
Comparative Performance: A Data-Driven Analysis
To provide a clear comparison, the following table summarizes the expected and documented performance of these HWE reagents in the synthesis of α,β-unsaturated esters.
| Feature | Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester | Triethyl phosphonoacetate | Still-Gennari Reagents |
| Typical Stereoselectivity | Hypothesized: Potentially Z-selective under kinetic control | Predominantly (E)-selective[4] | Highly (Z)-selective[7] |
| Reactivity | Hypothesized: Increased α-acidity, potentially lower nucleophilicity | Good reactivity with aldehydes and some ketones[9] | Generally high reactivity, even with hindered aldehydes[8] |
| Substrate Scope | Unknown | Broad for aldehydes, more limited for ketones[9] | Broad for aldehydes[8] |
| Typical Base | Hypothesized: Milder bases may be effective | NaH, NaOMe, DBU, LiOH[5][10][11] | KHMDS, NaH (often with 18-crown-6)[7] |
| Reaction Conditions | Unknown | Often room temperature or elevated temperatures[10] | Typically low temperatures (-78 °C)[8] |
| Byproduct Removal | Water-soluble dialkyl phosphate | Water-soluble dialkyl phosphate[9] | Water-soluble dialkyl phosphate |
Experimental Protocols
General Protocol for (E)-α,β-Unsaturated Ester Synthesis using Triethyl Phosphonoacetate
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.0 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting solution to 0 °C and add a solution of the aldehyde (1.0 eq.) in anhydrous THF.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for (Z)-α,β-Unsaturated Ester Synthesis using a Still-Gennari Reagent
-
To a solution of the Still-Gennari phosphonate (1.1 eq.) and 18-crown-6 (1.1 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add KHMDS (1.05 eq.) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for the time indicated by TLC analysis (typically 1-4 hours).
-
Quench the reaction at -78 °C with saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: A typical experimental workflow for an HWE reaction.
Conclusion and Recommendations
The choice of an HWE reagent is a critical decision in synthetic planning. For the reliable and high-yielding synthesis of (E)-α,β-unsaturated esters, Triethyl phosphonoacetate remains the reagent of choice due to its well-documented performance and predictability.
When the synthesis of a (Z)-α,β-unsaturated ester is the goal, Still-Gennari reagents are the undisputed champions, consistently delivering high Z-selectivity under carefully controlled, low-temperature conditions.
Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester represents an intriguing but largely unexplored alternative. Based on its structure, it may offer unique reactivity and selectivity profiles. Researchers encountering challenges with standard HWE reagents, or those in search of novel reactivity, may find this reagent worthy of investigation. However, due to the scarcity of literature data, its application would necessitate initial exploratory studies to determine optimal reaction conditions and stereochemical outcomes. It is recommended to start with conditions similar to those used for standard HWE reactions and systematically vary the base, solvent, and temperature to elucidate its performance characteristics.
References
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Spectroscopic Validation of Alkene Intermediates from Ethyl (diethoxyphosphinyl)oxyacetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the generation and characterization of reactive intermediates are paramount for reaction optimization and mechanistic understanding. Among these, alkene intermediates derived from reagents like ethyl (diethoxyphosphinyl)oxyacetate play a crucial role, particularly in carbon-carbon bond-forming reactions. This guide provides an in-depth comparison of spectroscopic techniques for the validation of these transient species, offering insights into experimental design and data interpretation.
Introduction to Alkene Intermediates from Ethyl (diethoxyphosphinyl)oxyacetate
Ethyl (diethoxyphosphinyl)oxyacetate is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes.[1][2] The reaction proceeds through the deprotonation of the phosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone.[3] The resulting alkene intermediate, often transient and highly reactive, is the cornerstone of this transformation. Its unambiguous identification and characterization are critical for ensuring reaction success and achieving the desired product stereochemistry.
The primary utility of these intermediates lies in their ability to act as enolate equivalents, providing a nucleophilic source of carbon for the formation of new carbon-carbon bonds.[4] Unlike traditional enolates generated from ketones or esters, these phosphonate-stabilized intermediates offer enhanced reactivity and, in many cases, superior stereocontrol, leading predominantly to the formation of (E)-alkenes.[1][2]
Primary Method: The Horner-Wadsworth-Emmons Reaction and In Situ Spectroscopic Analysis
The generation of alkene intermediates from ethyl (diethoxyphosphinyl)oxyacetate is most commonly achieved through the HWE reaction.[1] The reaction is initiated by a base, which deprotonates the carbon alpha to the phosphonate and ester groups, creating a highly nucleophilic carbanion. This carbanion then adds to a carbonyl compound, forming a tetrahedral intermediate that collapses to the alkene product and a water-soluble phosphate byproduct.[2][5]
Due to the often transient nature of the key intermediates, in situ spectroscopic analysis is the preferred method for their validation. This involves monitoring the reaction mixture directly using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Experimental Protocol: In Situ NMR Monitoring of the HWE Reaction
-
Reagent Preparation: In a flame-dried NMR tube, dissolve ethyl (diethoxyphosphinyl)oxyacetate (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in a suitable deuterated solvent (e.g., THF-d8, CDCl3).
-
Initial Spectrum: Acquire a baseline ¹H and ³¹P NMR spectrum of the starting materials.
-
Initiation: Cool the NMR tube to a low temperature (e.g., -78 °C) and add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 eq).
-
Time-Resolved Spectroscopy: Immediately begin acquiring a series of ¹H and ³¹P NMR spectra at regular intervals.
-
Data Analysis: Monitor the disappearance of starting material signals and the appearance of new signals corresponding to the alkene intermediate and the final product.
Spectroscopic Signatures of the Alkene Intermediate
-
¹H NMR Spectroscopy: The formation of the alkene is characterized by the appearance of new signals in the vinylic region (typically 5.5-7.5 ppm). The coupling constants (J-values) between the vinylic protons are diagnostic of the alkene geometry. For (E)-alkenes, a larger coupling constant (typically 12-18 Hz) is observed, while (Z)-alkenes exhibit a smaller coupling constant (typically 6-12 Hz).[6] The disappearance of the aldehydic proton signal (around 9-10 ppm) also indicates the progress of the reaction.
-
³¹P NMR Spectroscopy: This technique is particularly powerful for monitoring reactions involving organophosphorus reagents.[7] The starting phosphonate will have a characteristic chemical shift. Upon deprotonation and subsequent reaction, the phosphorus environment changes, leading to a shift in the ³¹P NMR signal. The final phosphate byproduct will also have a distinct chemical shift, allowing for the monitoring of the reaction's completion.
-
¹³C NMR Spectroscopy: While less commonly used for real-time monitoring due to longer acquisition times, ¹³C NMR can provide valuable structural information. The appearance of signals in the alkene region (typically 110-140 ppm) confirms the formation of the C=C double bond.
Alternative Method: Generation and Isolation of Stable Enolonium Species
An alternative approach involves the generation of more stable enolate equivalents, such as enolonium species.[8][9] These "umpoled" enolates, where the typical nucleophilic character of the α-carbon is reversed, can be generated using hypervalent iodine reagents. While not directly producing the same alkene intermediate as the HWE reaction, this method provides a valuable comparative pathway for studying enolate-type reactivity.
Experimental Protocol: Generation of an Enolonium Intermediate
-
Precursor Synthesis: Synthesize a suitable silyl enol ether from an acetic acid derivative.
-
Enolonium Formation: At low temperature (-78 °C), treat the silyl enol ether with a hypervalent iodine reagent (e.g., phenyliodine(III) diacetate) in a suitable solvent like dichloromethane.
-
Spectroscopic Characterization: The resulting enolonium species can be characterized at low temperatures using NMR spectroscopy.
Comparative Analysis of Methods
| Feature | Horner-Wadsworth-Emmons Reaction | Enolonium Species Generation |
| Intermediate Stability | Generally transient, requires in situ analysis | Can be stable for minutes at low temperatures, allowing for more detailed characterization[8][9] |
| Reaction Conditions | Typically requires strong bases and anhydrous conditions[2] | Often proceeds under milder conditions |
| Stereoselectivity | High (E)-selectivity is common[1][2] | Stereoselectivity is dependent on the subsequent trapping reaction |
| Spectroscopic Validation | Primarily in situ NMR and IR | Low-temperature NMR is the key technique |
| Synthetic Utility | Widely used for the synthesis of α,β-unsaturated esters and other alkenes[10] | Primarily used for α-functionalization of carbonyl compounds |
Advanced Spectroscopic Techniques for Intermediate Characterization
Beyond standard NMR and IR, other spectroscopic methods can provide deeper insights into the structure and reactivity of these intermediates.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) and other soft ionization techniques can be used to detect and characterize transient intermediates in the gas phase.[11][12] High-resolution mass spectrometry (HRMS) can provide exact mass measurements, confirming the elemental composition of the intermediates.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguously assigning the proton and carbon signals of complex intermediates, especially in cases of spectral overlap.[13]
-
UV-Vis Spectroscopy: For conjugated alkene intermediates, UV-Vis spectroscopy can be used to monitor their formation and study their electronic properties.[14][15]
Visualizing Reaction Pathways
The following diagrams illustrate the key steps in the Horner-Wadsworth-Emmons reaction and an alternative pathway for enolate generation.
Caption: Horner-Wadsworth-Emmons Reaction Mechanism
Caption: Comparison of Enolate Generation Pathways
Conclusion
The spectroscopic validation of alkene intermediates from ethyl (diethoxyphosphinyl)oxyacetate is a critical aspect of modern synthetic chemistry. While the Horner-Wadsworth-Emmons reaction followed by in situ NMR analysis remains the primary and most direct method, alternative approaches for generating related reactive species provide valuable comparative data. A multi-technique approach, combining various forms of NMR, IR, and mass spectrometry, offers the most comprehensive understanding of these fleeting but vital intermediates, ultimately enabling the development of more efficient and selective synthetic methodologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
